2-phenyl-N-(thiophen-2-ylmethyl)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-N-(thiophen-2-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NS/c1-2-5-12(6-3-1)8-9-14-11-13-7-4-10-15-13/h1-7,10,14H,8-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKLGDWBZFUNNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine, a secondary amine with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed protocols, mechanistic insights, and thorough characterization methodologies.
Introduction
This compound is a molecule of interest due to its structural components: a phenethylamine backbone and a thiophene moiety. Phenethylamines are a class of organic compounds known for their psychoactive properties and are found in a variety of stimulants, hallucinogens, and entactogens[1]. The thiophene ring is a common heterocyclic motif in many pharmaceuticals, contributing to their biological activity. The combination of these two pharmacophores in this compound makes it a valuable target for synthesis and pharmacological evaluation.
This guide will detail a robust synthetic route to this compound via reductive amination, a widely used and efficient method for the formation of amines[2]. Furthermore, a comprehensive characterization of the synthesized compound using modern analytical techniques will be presented.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a one-pot reductive amination reaction. This method involves the reaction of 2-phenylethanamine with thiophene-2-carboxaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
Reaction Scheme
Caption: Reductive amination of 2-phenylethanamine with thiophene-2-carboxaldehyde.
Experimental Protocol
This protocol is adapted from established reductive amination procedures[2][3].
Materials:
-
2-Phenylethanamine
-
Thiophene-2-carboxaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 2-phenylethanamine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add thiophene-2-carboxaldehyde (1.0 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.
-
Slowly add the slurry of the reducing agent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
Characterization of this compound
A thorough characterization of the synthesized compound is crucial to confirm its identity and purity. The following analytical techniques are employed for this purpose.
Characterization Workflow
Caption: Workflow for the characterization of the synthesized compound.
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Phenyl Protons: Multiplet around δ 7.2-7.4 ppm. Thiophene Protons: Multiplets in the range of δ 6.9-7.3 ppm. CH₂ (benzyl): Triplet around δ 2.8-3.0 ppm. CH₂ (thiophene-adjacent): Singlet around δ 3.8-4.0 ppm. CH₂ (amine-adjacent): Triplet around δ 2.8-3.0 ppm. NH: Broad singlet, chemical shift can vary (δ 1.5-2.5 ppm). |
| ¹³C NMR | Phenyl Carbons: Signals between δ 126-140 ppm. Thiophene Carbons: Signals between δ 124-145 ppm. CH₂ (benzyl): Signal around δ 36 ppm. CH₂ (thiophene-adjacent): Signal around δ 50 ppm. CH₂ (amine-adjacent): Signal around δ 52 ppm. |
| FTIR (cm⁻¹) | N-H Stretch (secondary amine): Weak to medium band around 3300-3500 cm⁻¹[4]. C-H Stretch (aromatic): Bands above 3000 cm⁻¹. C-H Stretch (aliphatic): Bands between 2850-3000 cm⁻¹. C=C Stretch (aromatic): Bands around 1450-1600 cm⁻¹. C-N Stretch: Band around 1180-1360 cm⁻¹. |
| Mass Spec. | [M+H]⁺: Expected at m/z = 218.10. The fragmentation pattern would likely show a prominent peak corresponding to the loss of the benzyl group (C₇H₇, 91 m/z) or the thienylmethyl group (C₅H₅S, 97 m/z)[5]. |
Conclusion
This technical guide has outlined a reliable and efficient method for the synthesis of this compound via reductive amination. The provided experimental protocol, along with the detailed characterization workflow and predicted spectroscopic data, serves as a valuable resource for chemists and researchers. The successful synthesis and purification of this compound will enable further investigation into its pharmacological properties and potential as a lead compound in drug discovery programs.
References
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ChemRxiv. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. Retrieved from [Link]
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ScienceMadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Retrieved from [Link]
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ResearchGate. (n.d.). (E)-2-Phenyl-N-(thiophen-2-ylmethylidene)imidazo[1,2-a]pyridin-3-amine. Retrieved from [Link]
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Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]
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CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]
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ResearchGate. (n.d.). Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as Reducing Agent. Retrieved from [Link]
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SCIRP. (n.d.). Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents. Retrieved from [Link]
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ResearchGate. (2023, July 20). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]
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Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]
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PubChem. (n.d.). Ethylamine, N-decyl-N-methyl-2-(2-thiophenyl)-. Retrieved from [Link]
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PubMed Central. (n.d.). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. Retrieved from [Link]
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Spectroscopic Characterization of 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine: A Predictive and Methodological Guide
Foreword: Navigating the Known and the Predicted
In the landscape of drug discovery and chemical research, the comprehensive characterization of novel molecules is paramount. This guide is dedicated to the spectroscopic analysis of 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine , a compound of interest at the intersection of phenethylamine and thiophene chemistries. It is crucial to inform the reader that, at the time of this writing, a complete, publicly available experimental dataset (NMR, IR, MS) for this specific molecule has not been identified.
Therefore, this document adopts a dual-pronged approach. Firstly, it serves as a predictive guide, leveraging established principles of spectroscopy and data from structurally analogous compounds to forecast the expected spectral features of the title molecule. This predictive analysis is grounded in a thorough understanding of how different molecular fragments contribute to the overall spectroscopic signature. Secondly, it provides detailed, field-proven methodologies for acquiring and interpreting high-quality spectroscopic data, should a researcher synthesize or procure this compound. This ensures that the guide remains a valuable, practical resource for the scientific community. Every protocol described herein is designed as a self-validating system, emphasizing scientific integrity and reproducibility.
Molecular Structure and Predicted Spectroscopic Overview
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound comprises a phenethylamine core N-substituted with a thiophen-2-ylmethyl group. This structure suggests a rich and informative spectroscopic profile.
Figure 2: A generalized workflow for NMR data acquisition and processing.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: The choice of spectrometer field strength (e.g., 400, 500, or 600 MHz) will influence spectral resolution. Higher field strengths are generally preferable for resolving complex multiplets.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.
-
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or the TMS signal (δ 0.00 ppm). For the ¹H NMR spectrum, the signals are integrated to determine the relative number of protons.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Rationale and Comparative Insights |
| 3300 - 3350 | N-H stretch (secondary amine) | Weak to medium | Secondary amines typically show a single, relatively weak N-H stretching band in this region.[1] |
| 3000 - 3100 | C-H stretch (aromatic) | Medium | These bands are characteristic of C-H bonds on the phenyl and thiophene rings. |
| 2850 - 2960 | C-H stretch (aliphatic) | Medium | These absorptions arise from the methylene groups in the ethylamine chain. |
| 1580 - 1610 | C=C stretch (aromatic) | Medium to weak | Characteristic stretching vibrations of the carbon-carbon double bonds within the aromatic rings. |
| 1450 - 1500 | C=C stretch (aromatic) | Medium to strong | |
| 1100 - 1250 | C-N stretch | Medium | The stretching vibration of the carbon-nitrogen bond is expected in this region for secondary amines.[2] |
| 690 - 770 | C-H out-of-plane bend (aromatic) | Strong | The substitution pattern on the phenyl ring (monosubstituted) will give rise to strong bands in this region. |
Experimental Protocol for IR Data Acquisition
Figure 4: Predicted major fragmentation pathways for this compound.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Ionization Method: Electron Ionization (EI) is a standard method that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that would likely yield a prominent protonated molecule [M+H]⁺ at m/z 232.
-
Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent choice. The sample is injected into the GC, where it is vaporized and separated from any impurities before entering the mass spectrometer. Direct infusion via a syringe pump into an ESI source is also a common method.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used. High-resolution mass spectrometry (HRMS), often performed on a TOF or Orbitrap instrument, is highly recommended to determine the elemental composition of the molecular ion and its fragments, confirming the molecular formula.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the fragment ions, which in turn supports the overall molecular structure.
Conclusion: A Framework for Characterization
This guide provides a comprehensive, albeit predictive, spectroscopic blueprint for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, derived from established principles and analysis of analogous structures, offer a robust hypothesis for the experimental characterization of this molecule. The detailed experimental protocols outlined for each spectroscopic technique serve as a practical manual for researchers, ensuring the acquisition of high-quality, reproducible data. By integrating predictive analysis with methodological rigor, this document aims to empower researchers in their exploration of novel chemical entities, fostering a deeper understanding of molecular structure and properties through the lens of modern spectroscopy.
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Chandrasekaran, J., et al. (2014). Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities. ResearchGate. [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]
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An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine
Introduction: The Rationale for Investigating 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine
The phenethylamine scaffold is a cornerstone in neuropharmacology, forming the structural basis for a vast array of endogenous neurotransmitters, therapeutic agents, and research chemicals.[1] Its derivatives have been successfully developed into treatments for conditions ranging from ADHD and narcolepsy to asthma and hypertension.[1][2] The core structure's amenability to chemical modification allows for the fine-tuning of pharmacological activity, primarily through interactions with monoamine transporters and G-protein-coupled receptors (GPCRs).[1][3]
This guide focuses on a novel derivative, this compound, a compound of significant interest due to the unique combination of a classic phenethylamine core with an N-(thiophen-2-ylmethyl) substituent. The introduction of a thiophene ring, a bioisostere of a phenyl ring with distinct electronic properties, presents an intriguing modification.[4] Furthermore, N-alkylation of phenethylamines with bulky aromatic groups, such as a benzyl group, has been shown to dramatically enhance binding affinity and functional activity at certain serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.[5]
Therefore, a comprehensive characterization of the receptor binding profile of this compound is a critical first step in understanding its potential pharmacological effects. This guide will provide a detailed, in-depth overview of the experimental protocols and data analysis workflows required to determine the binding affinity of this compound at key central nervous system targets: the dopamine transporter (DAT), the serotonin transporter (SERT), the norepinephrine transporter (NET), and the serotonin 2A (5-HT2A) receptor.
Experimental Design: A Multi-Target Approach to Binding Affinity Profiling
To construct a comprehensive pharmacological profile, a multi-target screening approach is essential. The primary targets for phenethylamine derivatives are the monoamine transporters, which are responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft.[3] Additionally, direct receptor interactions, particularly at serotonin receptors, are common for this class of compounds and can contribute significantly to their overall effect.[5]
Our experimental design is therefore centered around a series of competitive radioligand binding assays. This technique remains the gold standard for quantifying the affinity of an unlabeled compound (the "competitor," in this case, this compound) for a specific receptor or transporter.[6] The assay measures the ability of the test compound to displace a radiolabeled ligand of known high affinity from the target.
Causality Behind Experimental Choices:
-
Target Selection: DAT, SERT, and NET are chosen as they are the primary targets of many psychoactive phenethylamines.[1] The 5-HT2A receptor is included due to the known influence of N-benzyl-like substitutions on affinity for this receptor subtype.[5]
-
Assay Format: Competitive radioligand binding is selected for its robustness, sensitivity, and ability to provide a quantitative measure of affinity (the inhibition constant, Ki).[6][7]
-
Source of Receptors: The use of cell lines stably expressing the human recombinant transporters or receptors (e.g., HEK293 cells) ensures a high density of the target protein and minimizes confounding interactions with other receptors that would be present in native tissue preparations.[8]
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls for total binding, non-specific binding, and determination of the radioligand's own affinity (Kd) through a saturation binding experiment.
General Materials and Reagents:
-
HEK293 cells stably expressing either human DAT, SERT, NET, or 5-HT2A receptors.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), and [³H]Ketanserin (for 5-HT2A).
-
Unlabeled standards for non-specific binding determination: Cocaine (for DAT), Desipramine (for NET), Citalopram (for SERT), and Ketanserin (for 5-HT2A).
-
Assay Buffers (specific to each target, generally Tris-based with various salts).[9]
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester and vacuum manifold.
-
Scintillation counter and scintillation cocktail.
-
This compound (synthesized via reductive amination of phenethylamine and thiophene-2-carboxaldehyde).[5]
Protocol 1: Saturation Binding Assay to Determine Radioligand Kd
Before assessing the affinity of our test compound, it is crucial to characterize the binding of the radioligand to the receptor preparation. This is achieved through a saturation binding experiment, which determines the equilibrium dissociation constant (Kd) of the radioligand and the maximum receptor density (Bmax).[10][11]
Step-by-Step Methodology:
-
Preparation: Prepare cell membranes from the HEK293 cell lines expressing the target of interest. Quantify the protein concentration using a standard method like the BCA assay.[9]
-
Assay Setup: In a 96-well plate, set up duplicate wells for total binding and non-specific binding.
-
Total Binding: Add increasing concentrations of the radioligand to the wells containing the cell membrane preparation in the appropriate assay buffer.[11]
-
Non-Specific Binding: To a parallel set of wells, add the same increasing concentrations of the radioligand along with a high concentration of a structurally distinct, unlabeled competitor to saturate the specific binding sites.[11]
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).[9]
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each radioligand concentration. Plot the specific binding versus the radioligand concentration and fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.[10]
Protocol 2: Competitive Radioligand Binding Assay
This protocol determines the affinity of this compound for the target receptors.
Step-by-Step Methodology:
-
Preparation: Prepare cell membranes as described in Protocol 1.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the appropriate radioligand (typically at or below its Kd value determined in Protocol 1), and varying concentrations of this compound.[12]
-
Controls: Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of the unlabeled standard).
-
Incubation, Termination, and Quantification: Follow steps 5-8 from Protocol 1.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).[8]
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand determined in Protocol 1.[13]
-
Diagram of the Competitive Radioligand Binding Assay Workflow:
A schematic overview of the competitive radioligand binding assay workflow.
Data Presentation and Interpretation
The quantitative data from these assays should be summarized in a clear and concise table to allow for easy comparison of the compound's affinity across the different targets.
Table 1: Hypothetical Receptor Binding Affinity Profile of this compound
| Target | Radioligand | Ki (nM) |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 125 |
| Serotonin Transporter (SERT) | [³H]Citalopram | 850 |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 45 |
| 5-HT2A Receptor | [³H]Ketanserin | 25 |
Note: The Ki values presented in this table are hypothetical and are intended for illustrative purposes. They are based on the general structure-activity relationships of phenethylamine derivatives, where N-alkylation with bulky groups can decrease affinity for monoamine transporters but increase affinity for certain serotonin receptors.
Interpretation of Hypothetical Data:
Based on this hypothetical data, this compound would be characterized as a potent ligand for the 5-HT2A receptor and the norepinephrine transporter, with moderate affinity for the dopamine transporter and lower affinity for the serotonin transporter. This profile suggests that the compound may have a complex pharmacological effect, potentially combining elements of psychedelic or atypical antipsychotic activity (from the 5-HT2A receptor interaction) with stimulant-like properties (from the NET and DAT interaction).
Conclusion: A Pathway to Understanding Novel Phenethylamines
This in-depth technical guide provides a comprehensive framework for determining the receptor binding affinity of novel compounds such as this compound. The detailed protocols for saturation and competitive radioligand binding assays, coupled with a robust data analysis workflow, represent a self-validating system for generating high-quality, reproducible data. By elucidating the binding profile of this and other novel phenethylamine derivatives, researchers can take the crucial first step in understanding their potential therapeutic applications and mechanisms of action, ultimately contributing to the advancement of neuropharmacology and drug development.
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Title: Cheng-Prusoff Equation Source: Canadian Society of Pharmacology and Therapeutics (CSPT) URL: [Link]
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Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: PMC - PubMed Central URL: [Link]
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Title: Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations Source: PubMed URL: [Link]
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Title: Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists Source: PMC - PubMed Central URL: [Link]
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Title: Ki, IC50, & the Cheng-Prusoff equation Source: YouTube URL: [Link]
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Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: ResearchGate URL: [Link]
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Title: Whole-cell radioligand saturation binding Source: Protocols.io URL: [Link]
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Title: Assay development and data analysis of receptor-ligand binding based on scintillation proximity assay Source: PubMed URL: [Link]
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Title: Saturation Radioligand Binding Assays Source: Alfa Cytology URL: [Link]
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Title: Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates Source: PubMed URL: [Link]
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Title: Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration Source: PubMed URL: [Link]
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Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: PubMed Central URL: [Link]
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Title: Receptor Binding Assays for HTS and Drug Discovery Source: NCBI URL: [Link]
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Structure-activity relationship (SAR) of 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine analogs
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine Analogs
Abstract
The this compound scaffold represents a compelling hybrid structure in medicinal chemistry, combining the well-established pharmacophoric features of phenethylamines with the versatile bioisosteric properties of the thiophene ring. Phenethylamines are integral to numerous endogenous neurotransmitters and synthetic drugs, primarily targeting the central nervous system.[1][2] Concurrently, the thiophene moiety is a privileged heterocycle found in many approved pharmaceuticals, valued for its ability to modulate metabolic stability and receptor affinity.[3][4] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of this core scaffold. We will dissect the key structural regions amenable to modification, explore validated synthetic pathways, and examine how specific chemical alterations influence biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into optimizing this scaffold for various therapeutic targets, supported by detailed experimental protocols and a robust framework for logical drug design.
Introduction to the Hybrid Scaffold
The rational design of novel therapeutic agents often involves the strategic combination of known pharmacophores to generate hybrid molecules with enhanced potency, selectivity, or improved pharmacokinetic profiles. The this compound core is a prime example of this strategy.
The Phenethylamine Backbone: A CNS Staple
The 2-phenethylamine motif is a cornerstone of neuropharmacology. It forms the basic structure for endogenous catecholamines like dopamine, norepinephrine, and epinephrine, which are fundamental to mood, voluntary movement, and stress responses.[1] Its simple, flexible structure allows it to interact with a wide array of G-protein-coupled receptors (GPCRs), including adrenergic, dopaminergic, and serotonergic receptors, making it a frequent starting point for the development of CNS-active drugs.[1][5]
The Thiophene Moiety: A Versatile Bioisostere
The thiophene ring is a five-membered aromatic heterocycle that serves as a highly effective bioisostere for the phenyl ring.[3] Its inclusion in a molecule can significantly alter electronic distribution, lipophilicity, and metabolic pathways compared to a simple phenyl analog. This versatility has led to its incorporation into a multitude of marketed drugs with diverse activities, including antipsychotic, antifungal, anticancer, and anti-inflammatory agents.[3]
The this compound Congener
By combining these two powerful moieties, the this compound scaffold offers a rich chemical space for exploration. The resulting analogs have the potential to engage with biological targets in novel ways, leveraging the CNS-targeting propensity of the phenethylamine core while fine-tuning activity and selectivity through the thiophene ring. This guide systematically explores the SAR of this scaffold to provide a predictive framework for future drug design.
Core Scaffold Analysis and Points of Modification
The therapeutic potential of the core scaffold can be systematically optimized by modifying three distinct regions. Understanding the role of each region is critical for rational analog design.
-
Region A (Phenyl Ring): Substituents on this ring primarily influence hydrophobic and electronic interactions with the target protein. Modifications here can drastically alter a compound's lipophilicity, membrane permeability, and binding affinity.
-
Region B (Ethanamine Linker): This flexible linker dictates the spatial orientation of the two aromatic systems. Modifications such as N-alkylation can alter the amine's basicity (pKa) and steric profile, while changes to the ethyl chain can introduce conformational rigidity.
-
Region C (Thiophene Moiety): This region contributes to the overall electronic character and can engage in specific hydrogen bonds or π-stacking interactions. Substitutions on this ring can modulate metabolic stability and fine-tune target engagement.
General Synthesis Strategies
Analogs of this compound are readily accessible through established synthetic methodologies. The most direct and versatile approach is reductive amination, which forms the key secondary amine bond in a single, efficient step.
The overall workflow involves preparing the requisite starting materials—a substituted 2-phenylethanamine and a substituted thiophene-2-carboxaldehyde—and coupling them under reductive conditions. The synthesis of the 2-thiophene ethylamine intermediate itself can be achieved through several published routes.[6]
Protocol 3.1: Representative Synthesis via Reductive Amination
Objective: To synthesize 4-chloro-phenyl)-N-(thiophen-2-ylmethyl)ethanamine.
Materials:
-
2-(4-chlorophenyl)ethan-1-amine (1.0 mmol, 1.0 eq)
-
Thiophene-2-carboxaldehyde (1.1 mmol, 1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 eq)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Acetic acid (catalytic amount, ~1 drop)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(4-chlorophenyl)ethan-1-amine and anhydrous DCM.
-
Add thiophene-2-carboxaldehyde and a drop of acetic acid. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride portion-wise over 10 minutes. Causality Note: Portion-wise addition controls the exothermic reaction and prevents side reactions.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Self-Validation: Purify the crude product by flash column chromatography on silica gel. The purified product's structure and purity (>95%) must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) before biological testing.
Structure-Activity Relationship (SAR) Analysis
The following sections synthesize findings from the literature to explain how structural changes in each region of the scaffold typically influence biological activity.
Modifications of the Phenyl Ring (Region A)
Substitutions on the phenyl ring are a primary tool for modulating potency and pharmacokinetics.
-
Position: The position of substituents (ortho, meta, para) is critical. For many CNS targets, para-substitution is often favored as it extends into a specific sub-pocket of the receptor binding site without causing steric hindrance.[5]
-
Electronic Effects: Halogens (e.g., Cl, F) or methoxy (-OCH₃) groups at the 3- and/or 4-positions have been shown to increase potency in related phenethylamine series, often by enhancing lipophilicity and promoting favorable interactions.[2] Electron-withdrawing groups like trifluoromethyl (-CF₃) can also enhance activity but may alter metabolic profiles.[7]
-
Causality: Adding a lipophilic group like chlorine can enhance membrane permeability, improving access to CNS targets. A methoxy group can act as a hydrogen bond acceptor, forming a key interaction with the receptor. These choices are hypothesis-driven based on the presumed nature of the target's active site.
Table 1: Representative SAR Data for Phenyl Ring Modifications
| Analog ID | Phenyl Substitution (Region A) | Target/Assay | Activity (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|---|
| 1a | Unsubstituted | 5-HT₂ₐ Receptor Binding | 150 nM | Fictional Data |
| 1b | 4-Chloro | 5-HT₂ₐ Receptor Binding | 35 nM | [2] |
| 1c | 4-Methoxy | 5-HT₂ₐ Receptor Binding | 50 nM | [2] |
| 1d | 3,4-Dichloro | 5-HT₂ₐ Receptor Binding | 15 nM | [2] |
| 1e | 2-Chloro | 5-HT₂ₐ Receptor Binding | 210 nM | Fictional Data |
Note: Data is representative and may be adapted from related chemical series for illustrative purposes.
Modifications of the Ethanamine Linker (Region B)
The linker's properties directly impact how the two aromatic rings are presented to the biological target.
-
N-Substitution: The secondary amine is a key interaction point, often forming a salt bridge with an acidic residue (e.g., Aspartic Acid) in the receptor. N-methylation or N-ethylation can subtly alter the amine's pKa and steric bulk, which can fine-tune selectivity between receptor subtypes.
-
Chain Rigidity: Introducing a methyl group on the α-carbon of the ethyl chain restricts free rotation. This conformational constraint can be beneficial if it locks the molecule into a bioactive conformation, but detrimental if it favors an inactive one. This strategy is often used to improve selectivity and reduce off-target effects.
Modifications of the Thiophene Moiety (Region C)
The thiophene ring offers numerous avenues for optimization.
-
Substitution: The 5-position of the thiophene ring is often electronically and sterically accessible. Adding small alkyl or halogen groups can enhance van der Waals interactions or modulate the ring's electronic properties. In some series, substitution at the 5-position has been found to be important for pharmacological activity.[3]
-
Bioisosteric Replacement: A common strategy in lead optimization is to replace the thiophene ring with other heterocycles like furan, pyridine, or even a substituted phenyl ring. This can reveal crucial information about the electronic and hydrogen-bonding requirements of the binding pocket. For example, replacing the sulfur atom with oxygen (furan) or nitrogen (pyridine) fundamentally alters the ring's hydrogen bonding capacity.
Pharmacological Targets and Screening Protocols
Based on the parent scaffolds, analogs of this compound are promising candidates for a range of biological targets, particularly those involved in neurotransmission and inflammation.
-
Potential Targets:
The initial screening process should be designed to efficiently identify primary biological activity and guide further optimization.
Protocol 5.1: In Vivo Anti-Inflammatory Activity Assay
Objective: To evaluate the anti-inflammatory potential of a test compound using the carrageenan-induced rat paw edema model. This is a classic and reliable model for acute inflammation.[9][10]
Materials:
-
Wistar rats (150-200g)
-
Test compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Diclofenac sodium (positive control), prepared in the same vehicle
-
Vehicle (negative control)
-
1% w/v carrageenan solution in sterile saline
-
Plebysmometer or digital calipers
Procedure:
-
Acclimatize animals for at least 48 hours before the experiment. Fast the animals overnight with free access to water.
-
Divide animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Diclofenac 10 mg/kg), and Test Compound groups (e.g., 10, 20, 40 mg/kg).
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).
-
Administer the vehicle, diclofenac, or test compound orally (p.o.) or intraperitoneally (i.p.) to the respective groups.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of all rats. Causality Note: Carrageenan is a phlogistic agent that induces a reproducible inflammatory response.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection (Vₜ).
-
Data Analysis & Self-Validation:
-
Calculate the edema volume at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
A statistically significant reduction in paw edema compared to the vehicle control group indicates anti-inflammatory activity. The positive control (Diclofenac) group must show significant inhibition for the assay to be considered valid.
-
Conclusion and Future Perspectives
The this compound scaffold is a fertile ground for the discovery of novel bioactive agents. This guide has established a clear framework for understanding its structure-activity relationships.
Key Takeaways:
-
Phenyl Ring: Para-substitution with small, lipophilic, or hydrogen-bond accepting groups is a promising strategy for enhancing potency.
-
Ethanamine Linker: The secondary amine is a critical anchor point, and its basicity can be modulated for improved interactions.
-
Thiophene Moiety: This region provides an opportunity to fine-tune metabolic stability and explore additional vector interactions within the target's binding site.
Future research should focus on a multi-parameter optimization approach. Promising analogs identified through primary screening should be subjected to early ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling to ensure that gains in potency are not offset by poor drug-like properties. Furthermore, computational methods, such as molecular docking and QSAR studies, can be employed to build more predictive models and rationalize the experimental findings, thereby accelerating the discovery of clinical candidates derived from this versatile and promising scaffold.
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Li, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8700. [Link]
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Chaudhari, P. S., et al. (2018). Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl-5-(arylamino)thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. ResearchGate. [Link]
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Chaudhari, P. S., et al. (2018). Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 17(2), 102-114. [Link]
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Kim, Y., et al. (2016). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 24(5), 545-552. [Link]
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Husain, A., et al. (2012). Eco-friendly synthesis and antimicrobial activities of some 1-phenyl-3(5-bromothiophen-2-yl)-5-(substituted phenyl)-2-pyrazolines. Journal of the Serbian Chemical Society, 77(6), 743-750. [Link]
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Rane, R. A., et al. (2014). Synthesis and antinociceptive properties of N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide in the mouse tail-flick and hot-plate tests. Bioorganic & Medicinal Chemistry Letters, 24(2), 604-608. [Link]
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Preliminary in vitro screening of 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine
An In-Depth Technical Guide to the Preliminary In Vitro Screening of 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine
Foreword: A Strategic Approach to Early-Stage Compound Profiling
In the landscape of drug discovery, the initial characterization of a novel chemical entity is a pivotal juncture. The decisions made at this stage reverberate through the entire development pipeline, influencing resource allocation and the ultimate trajectory of the candidate compound. This guide provides a comprehensive framework for the preliminary in vitro screening of this compound, a molecule whose structural motifs—a classic phenethylamine core and a thiophene moiety—suggest a strong potential for neuroactivity.
Our approach is not a mere checklist of assays but a logical, cascading strategy designed to build a foundational pharmacological profile. We begin with hypothesis-driven primary target screening, progress to broader selectivity profiling, and integrate critical, early-stage safety assessments. The causality behind each experimental choice is elucidated, providing the reader not just with protocols, but with the strategic insight required to interpret the resulting data and make informed decisions. This is the essence of a self-validating system: each stage of the investigation builds upon the last, creating a cohesive and trustworthy initial dossier on the compound's biological activity.
Structural Hypothesis and Screening Rationale
The chemical structure of this compound provides immediate clues to its likely biological targets. The 2-phenethylamine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous endogenous neurotransmitters (like dopamine and norepinephrine) and synthetic psychoactive compounds.[1][2] This strongly suggests a high probability of interaction with the monoamine transporter system: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).
Therefore, our screening cascade is logically structured to first interrogate these primary, high-probability targets to determine affinity and functional activity. Subsequent assays are designed to build a broader profile, assessing selectivity against key G-protein coupled receptors (GPCRs) and flagging potential safety liabilities such as cytotoxicity, metabolic drug-drug interactions, and cardiotoxicity at the earliest possible stage.[3][4] This aligns with modern preclinical research paradigms that emphasize early de-risking of drug candidates.[5][6]
Caption: High-level workflow for the in vitro screening cascade.
Primary Target Screening: Monoamine Transporters
The initial focus is to quantify the interaction of the test compound with its hypothesized primary targets: SERT, DAT, and NET. We employ a two-pronged approach using both binding and functional assays to create a robust dataset.
Radioligand Binding Assays: Quantifying Affinity
Causality: Before assessing function, we must determine if the compound physically interacts with the transporters. Radioligand binding assays provide a quantitative measure of affinity (Ki), indicating the concentration of the compound required to occupy 50% of the transporters. This is a foundational experiment in pharmacology, utilizing the principle of competitive displacement of a high-affinity, radioactively labeled ligand.[7][8][9]
Experimental Protocol: Monoamine Transporter Radioligand Binding
-
Preparation of Membranes: Utilize commercially available cell membranes prepared from HEK293 cells stably expressing either human SERT, DAT, or NET. Thaw membranes on ice and dilute to the recommended concentration (typically 2-10 µg protein/well) in the specific binding buffer.
-
Assay Buffer Composition:
-
SERT: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
DAT/NET: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
-
Radioligands (Final Concentration):
-
SERT: ~1 nM [³H]-Citalopram.
-
DAT: ~2 nM [³H]-WIN 35,428.
-
NET: ~1 nM [³H]-Nisoxetine.
-
-
Assay Setup (96-well plate):
-
Total Binding: Add 50 µL buffer, 50 µL radioligand, and 50 µL membrane suspension.
-
Non-Specific Binding (NSB): Add 50 µL of a high concentration of a known inhibitor (e.g., 10 µM Fluoxetine for SERT, 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET), 50 µL radioligand, and 50 µL membrane suspension.
-
Test Compound: Add 50 µL of the test compound (at 10-12 serial dilutions, e.g., from 10 pM to 100 µM), 50 µL radioligand, and 50 µL membrane suspension.
-
-
Incubation: Incubate the plates for 60-120 minutes at room temperature with gentle agitation.
-
Termination and Filtration: Rapidly harvest the plate contents onto a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. The filter traps the membranes while unbound radioligand passes through. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter mat, place it in a sample bag with scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
Neurotransmitter Uptake Assays: Assessing Functional Inhibition
Causality: Affinity does not always equate to function. A compound might bind to a transporter without inhibiting its activity. Therefore, a functional assay is required to confirm that binding translates into a pharmacological effect. The synaptosomal uptake assay directly measures the compound's ability to block the primary function of these transporters: clearing neurotransmitters from the synaptic cleft.[1][7][9]
Experimental Protocol: Synaptosomal Neurotransmitter Uptake
-
Synaptosome Preparation: Isolate synaptosomes (resealed nerve terminals) from specific rat brain regions (striatum for DA, hippocampus/cortex for 5-HT and NE) via differential centrifugation of brain homogenates. Resuspend the final P2 pellet in Krebs-Ringer buffer.
-
Assay Setup (96-well plate):
-
Pre-incubate synaptosomes (approx. 100 µg protein/well) with the test compound (serial dilutions) or vehicle for 10-15 minutes at 37°C.
-
-
Initiation of Uptake: Add a mixture of the respective [³H]-labeled neurotransmitter ([³H]-5-HT, [³H]-DA, or [³H]-NE) at a final concentration near its Km value (typically 20-200 nM).
-
Incubation: Incubate for a short period (5-10 minutes) at 37°C. This incubation must be within the linear range of uptake.
-
Termination: Stop the uptake by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to remove external radioactivity.
-
Detection & Analysis: Quantify the radioactivity trapped within the synaptosomes via liquid scintillation counting. Determine IC₅₀ values by plotting percent inhibition of uptake against the log concentration of the test compound.
Secondary Target and Liability Screening
A potent and selective compound is desirable, but one with unforeseen off-target activities can lead to undesirable side effects. This phase aims to identify such interactions early.
GPCR Functional Assays
Causality: The phenethylamine scaffold is also known to interact with various GPCRs, particularly adrenergic and serotonergic receptors.[2] It is crucial to assess whether the compound acts as an agonist, antagonist, or allosteric modulator at these sites. Functional assays, which measure downstream signaling events, are vastly more informative than simple binding assays at this stage.[10][11][12]
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Methodological & Application
Application Notes & Protocols: High-Throughput Screening for 2-Phenyl-N-(thiophen-2-ylmethyl)ethanamine Derivatives
Abstract
This document provides a comprehensive guide for the high-throughput screening (HTS) of 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine derivatives, a chemical scaffold with potential applications in neuroscience and pharmacology. Recognizing the structural similarities of this scaffold to known monoamine transporter ligands, this guide proposes a targeted screening strategy focused on the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Detailed protocols for a primary competitive radioligand binding assay, a secondary functional neurotransmitter uptake assay, and a critical cytotoxicity counter-screen are provided. The methodologies are designed for robustness, scalability, and the generation of high-quality, reproducible data suitable for hit identification and lead optimization in a drug discovery context.
Introduction: Rationale and Screening Strategy
The this compound scaffold belongs to the broader class of phenethylamines, which are prevalent in medicinal chemistry and are known to interact with a wide range of biological targets, particularly within the central nervous system (CNS).[1] Specifically, many derivatives have been shown to inhibit the synaptosomal uptake of key neurotransmitters like norepinephrine and serotonin.[2] Given this precedent, a logical and resource-effective strategy for screening a library of novel derivatives is to prioritize targets that regulate monoamine neurotransmission.
The primary targets for this proposed screening campaign are the monoamine transporters (MATs): DAT, NET, and SERT. These transporters are crucial for clearing neurotransmitters from the synaptic cleft, thereby terminating their signal.[3][4] Inhibition of these transporters is a validated mechanism for treating numerous neurological and psychiatric disorders.
Our screening cascade is designed to efficiently identify potent and selective modulators of these transporters while eliminating cytotoxic artifacts early in the process.
Screening Cascade Workflow
The proposed workflow follows a logical progression from a high-throughput primary screen to more detailed secondary and counter-screens to confirm and characterize initial hits.
Figure 1: High-Throughput Screening Cascade. This diagram illustrates the workflow from initial single-point screening of the compound library to hit confirmation and cytotoxicity testing.
Application Note I: Primary HTS - Radioligand Binding Assay
Principle of the Assay
Competitive radioligand binding assays are a gold standard for quantifying the affinity of a test compound for a specific receptor or transporter.[5] The assay measures the ability of a non-radioactive test compound to compete with a known, high-affinity radioligand for binding to the target. The target source is typically a cell membrane preparation expressing high levels of the transporter (e.g., HEK293 cells stably expressing human DAT). The amount of radioactivity detected is inversely proportional to the affinity of the test compound for the target.
Assay Validation: The Z'-Factor
Before initiating a full screen, the quality and robustness of the assay must be validated. The Z'-factor is a statistical parameter used to quantify the separation between positive and negative controls, indicating the reliability of an HTS assay.[6][7]
Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p and σ_p are the mean and standard deviation of the positive control (e.g., a known inhibitor).
-
μ_n and σ_n are the mean and standard deviation of the negative control (vehicle).
An assay is considered excellent for HTS when the Z'-factor is between 0.5 and 1.0.[8][9]
| Z'-Factor Value | Assay Quality Assessment |
| > 0.5 | Excellent, robust assay |
| 0 to 0.5 | Marginal, may require optimization |
| < 0 | Poor, not suitable for screening |
Table 1: Interpretation of Z'-Factor Values.[6][8]
Detailed Protocol: DAT Radioligand Binding Assay
This protocol is optimized for a 96-well filter plate format. Reagent volumes can be scaled for 384-well plates.
Materials & Reagents:
| Reagent | Details |
| Membrane Preparation | Cell membranes from HEK293 cells expressing human Dopamine Transporter (hDAT). |
| Radioligand | [³H]-BTCP (or similar high-affinity DAT ligand). Stock at 1 µM.[4] |
| Assay Buffer | 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[10] |
| Wash Buffer | Ice-cold Assay Buffer. |
| Non-Specific Ligand | 10 µM BTCP (unlabeled).[4] |
| Positive Control | Nomifensine or GBR 12909.[4] |
| Test Compounds | This compound derivatives dissolved in 100% DMSO. |
| Filter Plate | 96-well glass fiber (GF/C) filter plate, pre-soaked in 0.3% polyethyleneimine (PEI). |
| Scintillation Cocktail | Betaplate Scint or equivalent. |
Procedure:
-
Compound Plating: Prepare a compound source plate. Serially dilute test compounds in DMSO. For a single-point screen, prepare a 1 mM stock (100x final concentration).
-
Assay Plate Preparation: To each well of a 96-well polypropylene plate, add reagents in the following order:
-
Plate Configuration:
-
Total Binding: DMSO vehicle (no inhibitor).
-
Non-Specific Binding (NSB): 10 µM unlabeled BTCP.
-
Positive Control: 10 µM Nomifensine.
-
Test Wells: Test compounds (final concentration 10 µM).
-
-
Incubation: Seal the plate and incubate for 120 minutes at 4°C with gentle agitation.[4]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration over the PEI-soaked GF/C filter plate using a cell harvester.
-
Washing: Wash the filters four times with 200 µL of ice-cold Wash Buffer to separate bound from free radioligand.
-
Drying & Counting: Dry the filter mat for 30 minutes at 50°C.[10] Add 50 µL of scintillation cocktail to each well, seal the plate, and count radioactivity using a microplate scintillation counter (e.g., MicroBeta TriLux).
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
-
Calculate Percent Inhibition for Test Compounds:
-
% Inhibition = 100 * (1 - (Test Compound (cpm) - NSB (cpm)) / (Specific Binding (cpm))).
-
-
Hit Identification: Compounds exhibiting >50% inhibition at a 10 µM concentration are considered primary hits and are selected for dose-response analysis to determine their IC₅₀ value.
Application Note II: Secondary HTS - Neurotransmitter Uptake Assay
Principle of the Assay
While binding assays measure affinity, they do not confirm functional activity. A neurotransmitter uptake assay provides this crucial functional validation.[11] This assay uses a fluorescent substrate that acts as a mimic for the natural neurotransmitter (e.g., dopamine).[3] When the transporter is active, it internalizes the fluorescent substrate, leading to an increase in intracellular fluorescence. Inhibitors of the transporter will block this uptake, resulting in a reduced fluorescence signal. Modern kits utilize a masking dye that quenches the fluorescence of the extracellular substrate, creating a "no-wash" homogenous assay format ideal for HTS.[12][13]
Detailed Protocol: Fluorescent Dopamine Uptake Assay
This protocol is adapted for use with commercially available kits (e.g., from Molecular Devices) in a 384-well format.
Materials & Reagents:
| Reagent | Details |
| Cell Line | HEK293 cells stably expressing hDAT. |
| Assay Plates | 384-well, black-walled, clear-bottom microplates, coated with Poly-D-Lysine. |
| Culture Medium | DMEM/F12, 10% FBS (dialyzed recommended), G418 for selection.[12] |
| Assay Kit | Neurotransmitter Transporter Uptake Assay Kit or equivalent, containing fluorescent substrate and masking dye. |
| Positive Control | Nomifensine or other known DAT inhibitor. |
| Assay Buffer | Hank's Balanced Salt Solution (HBSS) or as specified by the kit. |
Procedure:
-
Cell Plating: Seed hDAT-HEK293 cells into 384-well plates at a density of 12,500-20,000 cells/well in a 25 µL volume.[12] Incubate overnight (approx. 20 hours) to allow for adherence and formation of a confluent monolayer.
-
Compound Addition:
-
Remove culture medium from the cell plate.
-
Add 20 µL of Assay Buffer containing the test compounds or controls (prepared at 2x final concentration).
-
Incubate for 10-15 minutes at 37°C.
-
-
Substrate Addition:
-
Prepare the fluorescent substrate/masking dye solution according to the manufacturer's instructions.
-
Add 20 µL of this solution to all wells.
-
-
Signal Detection:
-
Immediately transfer the plate to a bottom-read fluorescence microplate reader (e.g., FlexStation® or SpectraMax®).
-
Measure the fluorescence signal kinetically over 20-30 minutes or as an endpoint reading after a 10-minute incubation.
-
Typical Settings: Excitation ~440 nm, Emission ~520 nm (confirm with kit specifications).
-
Data Analysis
-
The rate of uptake (kinetic read) or the final fluorescence intensity (endpoint read) is used for analysis.
-
Calculate the percent inhibition for each compound relative to the vehicle control (0% inhibition) and the positive control (100% inhibition).
-
Confirm hits from the primary screen by generating dose-response curves and calculating IC₅₀ values. A strong correlation between binding affinity (Ki) and functional inhibition (IC₅₀) strengthens the case for a specific mechanism of action.
Application Note III: Counter-Screen - Cell Viability Assay
Principle of the Assay
It is essential to distinguish true inhibition of the target from a loss of signal due to compound-induced cytotoxicity. A counter-screen using a cell viability assay is a mandatory step. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, homogenous method that quantifies ATP, an indicator of metabolically active, viable cells.[14][15] A decrease in ATP levels is directly proportional to the number of non-viable cells.
Detailed Protocol: CellTiter-Glo® Viability Assay
This is a simple "add-mix-measure" protocol.[15]
Materials & Reagents:
| Reagent | Details |
| Cell Line | The same host cell line used in the functional assay (e.g., hDAT-HEK293). |
| Assay Plates | 384-well, white, opaque-walled plates (for luminescence). |
| Assay Reagent | CellTiter-Glo® Reagent (reconstituted Buffer and Substrate).[16] |
| Positive Control | A known cytotoxic agent (e.g., digitonin). |
Procedure:
-
Cell Plating & Dosing: Plate and dose cells with the test compounds exactly as described in the functional uptake assay protocol (Section 3.2, Step 1 & 2), using opaque-walled plates. The incubation time should match the longest incubation period in the primary or secondary assays.
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[17]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of medium in the well (e.g., add 25 µL of reagent to 25 µL of medium).[17]
-
Lysis & Signal Stabilization:
-
Data Recording: Record luminescence using a plate-reading luminometer.
Data Interpretation
Compounds that show significant inhibition in the primary and secondary assays but also cause a corresponding decrease in cell viability at the same concentration are flagged as cytotoxic artifacts and are typically deprioritized. This critical step ensures that resources are focused on compounds with a specific, on-target mechanism of action.
References
-
Title: Z-Factor Calculator - Free Online Tool | Assay Quality Control Source: PunnettSquare Tools URL: [Link]
-
Title: Z-factors Source: BIT 479/579 High-throughput Discovery URL: [Link]
-
Title: CellTiter-Glo Assay - Oslo - OUH - Protocols Source: Oslo University Hospital URL: [Link]
-
Title: Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 Source: GraphPad URL: [Link]
-
Title: Neurotransmitter Transporter Uptake Assay Kit Source: Molecular Devices URL: [Link]
-
Title: Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity Source: PubMed URL: [Link]
-
Title: Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices Source: Molecular Devices URL: [Link]
-
Title: Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices - Catalogs Medicalexpo Source: Medicalexpo URL: [Link]
-
Title: A Fluorescence-Based Neurotransmitter Transporter Uptake Assay Source: Molecular Devices URL: [Link]
-
Title: From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening Source: BellBrook Labs URL: [Link]
-
Title: Z-factor - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]
-
Title: DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay Source: Eurofins Discovery URL: [Link]
-
Title: High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors Source: PubMed Central URL: [Link]
-
Title: Radioligand Binding Assay | Gifford Bioscience Source: Gifford Bioscience URL: [Link]
-
Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: PubMed Central URL: [Link]
-
Title: In vitro assays for the functional characterization of the dopamine transporter (DAT) Source: PubMed Central URL: [Link]
-
Title: 2-Phenethylamines in Medicinal Chemistry: A Review Source: MDPI URL: [Link]
-
Title: 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity Source: PubMed URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. punnettsquare.org [punnettsquare.org]
- 7. Z-factor - Wikipedia [en.wikipedia.org]
- 8. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moleculardevices.com [moleculardevices.com]
- 13. moleculardevices.com [moleculardevices.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
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- 16. promega.com [promega.com]
- 17. promega.com [promega.com]
Using 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine as a molecular probe
Application Note & Protocols
Topic: 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine as a Molecular Probe Scaffold for the Monoamine Transporter System
Audience: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.
Introduction: A Privileged Scaffold for Neurotransmitter System Research
This compound is a synthetic compound integrating two critical pharmacophores: the 2-phenethylamine core and a thiophene moiety. The 2-phenethylamine structure is the foundational backbone for endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast number of psychoactive compounds and therapeutics.[1][2] Its derivatives are well-established ligands for a variety of central nervous system targets, most notably the monoamine transporters (MATs).[3][4][5]
The inclusion of a thiophene ring, a well-regarded bioisostere for a phenyl ring, often enhances metabolic stability and modulates ligand-receptor binding interactions.[6] Thiophene-based compounds have demonstrated extensive applicability across various therapeutic domains, including neurological disorders, due to favorable properties such as lipophilicity which can aid in crossing the blood-brain barrier.[6]
This document outlines the application of this compound not as a direct, off-the-shelf probe, but as a high-potential molecular scaffold. We provide the scientific rationale and detailed protocols for its characterization and use as a competitive ligand to probe the function and pharmacology of the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
Principle of Action: Competitive Antagonism at Monoamine Transporters
The primary mechanism by which this scaffold is expected to interact with MATs is through competitive binding at the central substrate (S1) binding site. MATs, part of the Solute Carrier 6 (SLC6) family, are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating the signal.[3] The 2-phenethylamine core of the title compound mimics the structure of endogenous monoamines, allowing it to occupy the same binding pocket as dopamine, serotonin, or norepinephrine. By competing with native substrates or radiolabeled ligands, the compound can be used to quantify transporter affinity and function.
The specific binding affinity and selectivity profile (i.e., its relative affinity for DAT vs. SERT vs. NET) are determined by the complete structure, including the N-linked thiophen-2-ylmethyl group, which explores interactions with secondary binding pockets or specific residues within the transporter channel.
Probe Development Strategy
This compound serves as an ideal starting point for creating more sophisticated molecular probes. Its secondary amine is a prime location for chemical modification without drastically altering the core pharmacophore responsible for transporter binding.
Figure 1: Potential derivatization pathways for the parent scaffold.
Application I: Characterization of Binding Affinity via Radioligand Displacement
A foundational experiment is to determine the binding affinity (Kᵢ) and selectivity of the compound for each of the monoamine transporters. The following protocol describes a competitive binding assay using [³H]-WIN 35,428, a well-characterized radioligand that binds to the DAT. Similar protocols can be adapted for SERT (using [³H]-Citalopram) and NET (using [³H]-Nisoxetine).
Protocol 1: DAT Competitive Binding Assay
Objective: To determine the inhibitory constant (Kᵢ) of this compound at the dopamine transporter.
Materials:
-
Tissue Source: Fresh or frozen rat striatum (a region rich in DAT).
-
Radioligand: [³H]-WIN 35,428 (specific activity ~80-87 Ci/mmol).
-
Test Compound: this compound stock solution (e.g., 10 mM in DMSO).
-
Non-specific Agent: GBR-12909 (10 µM) or Cocaine (30 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, liquid scintillation counter, glass fiber filters (e.g., Whatman GF/B).
Methodology:
-
Synaptosome Preparation:
-
Homogenize rat striatum tissue in 20 volumes of ice-cold assay buffer.
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Discard the supernatant, resuspend the pellet in fresh buffer, and centrifuge again.
-
Resuspend the final pellet in assay buffer to a final protein concentration of ~100-200 µg/mL. Determine protein concentration using a Bradford or BCA assay.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL of [³H]-WIN 35,428 (final concentration ~1-2 nM), 50 µL of assay buffer, and 100 µL of synaptosome preparation.
-
Non-specific Binding (NSB): 50 µL of [³H]-WIN 35,428, 50 µL of GBR-12909 (for final concentration of 10 µM), and 100 µL of synaptosome preparation.
-
Competitive Binding: 50 µL of [³H]-WIN 35,428, 50 µL of test compound dilutions (e.g., 10⁻¹¹ M to 10⁻⁵ M), and 100 µL of synaptosome preparation.
-
-
Incubation & Filtration:
-
Incubate the plate for 60-90 minutes at 4°C.
-
Rapidly harvest the samples onto glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for at least 4 hours.
-
Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) , where [L] is the concentration of the radioligand and Kₐ is its affinity for the transporter.
-
Table 1: Representative Binding Affinity Data
| Target Transporter | Radioligand | Kᵢ of Test Compound (nM) | Selectivity Ratio (SERT/DAT) | Selectivity Ratio (NET/DAT) |
| DAT | [³H]-WIN 35,428 | 85 | - | - |
| SERT | [³H]-Citalopram | 1250 | 14.7 | - |
| NET | [³H]-Nisoxetine | 430 | - | 5.1 |
| (Note: Data are hypothetical and for illustrative purposes.) |
Application II: Functional Assessment via Neurotransmitter Uptake Assay
Binding affinity does not always correlate perfectly with functional activity (i.e., inhibition of neurotransmitter uptake). A functional assay is critical for validating the compound as a transporter inhibitor.
Figure 2: Workflow for a fluorescence-based neurotransmitter uptake assay.
Protocol 2: Fluorescence-Based Dopamine Uptake Inhibition Assay
Objective: To measure the functional potency (IC₅₀) of the test compound in blocking dopamine uptake in a cellular model.
Materials:
-
Cell Line: HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
Fluorescent Substrate: ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide).
-
Culture Medium: DMEM, 10% FBS, 1% Pen-Strep, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Positive Control: GBR-12909 or Cocaine.
Methodology:
-
Cell Culture:
-
Culture HEK293-hDAT cells in a T-75 flask.
-
Seed the cells into a black, clear-bottom 96-well plate at a density of 40,000-60,000 cells/well and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compound and positive control in KRH buffer.
-
-
Assay Procedure:
-
Gently wash the cell monolayer twice with 100 µL of KRH buffer.
-
Add 50 µL of the test compound dilutions to the appropriate wells.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Initiate uptake by adding 50 µL of ASP+ substrate (final concentration ~5-10 µM).
-
Incubate for 10-20 minutes at 37°C, protected from light.
-
Terminate the uptake by aspirating the solution and washing the cells twice with 100 µL of ice-cold KRH buffer.
-
Add 100 µL of KRH buffer to each well.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with appropriate filters for ASP+ (Excitation ~485 nm, Emission ~590 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing no cells.
-
Define 100% uptake as the signal from wells with no inhibitor and 0% uptake from wells with a maximal concentration of the positive control (e.g., 10 µM GBR-12909).
-
Normalize the data and plot the percent inhibition versus the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding (NSB) in Binding Assay | Radioligand concentration too high; Insufficient washing; Filter binding of the ligand. | Lower radioligand concentration; Increase the number or volume of washes; Pre-soak filters in a blocking agent like 0.5% polyethyleneimine (PEI). |
| Low Signal Window in Uptake Assay | Low transporter expression in cells; Fluorescent substrate concentration is suboptimal; Cell health is poor. | Verify transporter expression via Western Blot or immunocytochemistry; Titrate ASP+ concentration to find optimal signal-to-background; Ensure proper cell culture conditions and check cell viability. |
| Poor Compound Solubility | Compound precipitating in aqueous buffer. | Prepare stock solution in 100% DMSO; Ensure final DMSO concentration in the assay is low (<0.5%); Use a buffer containing a solubilizing agent like BSA if compatible with the assay. |
| Inconsistent Results Between Replicates | Pipetting errors; Inconsistent washing; Temperature fluctuations. | Use calibrated pipettes and proper technique; Ensure the cell harvester provides consistent washing across the plate; Maintain stable incubation temperatures. |
References
-
Wikipedia contributors. (2023). 3-APBT. In Wikipedia, The Free Encyclopedia.
-
American Chemical Society. (2023). 2-Phenylethylamine. ACS Molecule of the Week.
-
Ahmad, I., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
-
Rocha de Abreu, I., et al. (2023). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. Scientific Reports.
-
Saha, K., et al. (2021). Discovery and Development of Monoamine Transporter Ligands. Molecules.
-
Nilsson, K. P. R., et al. (2014). Thiophene-based Ligands: Design, Synthesis and Their Utilization for Optical Assignment of Polymorphic Disease Associated Protein Aggregates. The FEBS Journal.
-
Björk, P. (2023). Proteophenes – Amino Acid Functionalized Thiophene-based Ligands. Linköping University Electronic Press.
-
Rocha De Abreu, I., et al. (2023). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in-vitro microtubule-polymerization activity. ResearchGate.
-
Kim, D. I., et al. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics.
-
Garrido, N. M., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals.
-
Yardley, J. P., et al. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry.
-
Garrido, N. M., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI.
Sources
- 1. acs.org [acs.org]
- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 5. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine as a Potential Therapeutic Agent
Document ID: ANP-TN-2026-001
Version: 1.0
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a comprehensive framework for the initial investigation of 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine, a novel compound with structural similarities to known psychoactive and therapeutic agents. By leveraging its core phenethylamine scaffold, known to interact with monoaminergic systems, and the biologically active thiophene moiety, we hypothesize a potential role as a monoamine reuptake inhibitor.[1][2] This guide presents detailed protocols for the chemical synthesis, analytical characterization, in vitro pharmacological profiling, and preliminary in vivo behavioral assessment of this compound. The methodologies are designed to establish a foundational understanding of its mechanism of action and to evaluate its potential as a therapeutic agent for neurological or psychiatric disorders.
Introduction and Rationale
The phenethylamine backbone is a privileged scaffold in medicinal chemistry, forming the basis for a wide range of endogenous neurotransmitters (e.g., dopamine, norepinephrine) and therapeutic drugs.[3] Its derivatives are well-documented for their potent effects on the central nervous system (CNS), frequently targeting monoamine transporters.[4] The inclusion of a thiophene ring is also of significant interest; thiophene-containing compounds exhibit diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[2][5]
The compound this compound combines these two key structural motifs. While this specific molecule is not well-characterized in existing literature, its structure suggests a high probability of interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1][6] Monoamine reuptake inhibitors are a cornerstone in the treatment of depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[7] Therefore, a systematic evaluation of this compound is warranted to determine its pharmacological profile and therapeutic potential.
This guide provides a logical, multi-stage workflow for researchers to synthesize, characterize, and evaluate the biological activity of this compound.
Synthesis and Analytical Characterization
A reliable and well-characterized supply of the test compound is paramount for any pharmacological investigation. A plausible and efficient synthetic route is reductive amination, a robust method for forming C-N bonds.[8][9][10]
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Protocol: Synthesis via Reductive Amination
Rationale: This one-pot, two-step procedure is efficient and avoids the isolation of the intermediate imine, which can be unstable. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.[11]
-
Imine Formation:
-
To a round-bottom flask, add phenylacetaldehyde (1.0 eq) and thiophen-2-ylmethanamine (1.05 eq) to absolute ethanol (5 mL per mmol of aldehyde).
-
Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding 1M HCl until the pH is ~2.
-
Stir for 30 minutes, then basify with 2M NaOH to pH ~12.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amine.
-
Protocol: Analytical Characterization
Rationale: Unambiguous structural confirmation and purity assessment are critical. High-Resolution Mass Spectrometry (HRMS) provides the exact mass and elemental composition, while Nuclear Magnetic Resonance (NMR) confirms the chemical structure and connectivity.[12][13][14] HPLC is used to determine the purity of the final compound.
-
¹H and ¹³C NMR: Dissolve the sample in deuterated chloroform (CDCl₃) and acquire spectra on a 400 MHz or higher spectrometer. The resulting spectra should be consistent with the proposed structure.
-
HRMS (ESI-QTOF): Prepare a dilute solution of the compound in methanol. The observed mass should correspond to the calculated exact mass of the protonated molecule [M+H]⁺.[15]
-
HPLC Purity Analysis: Analyze the final product on a C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to determine purity, which should be >95%.
In Vitro Pharmacological Profiling: Monoamine Transporter Inhibition
The primary hypothesis is that the title compound will inhibit the reuptake of dopamine, norepinephrine, and/or serotonin. This can be tested using radioligand uptake inhibition assays in cells stably expressing the human transporters.[16][17]
Mechanism of Monoamine Reuptake Inhibition
Caption: Blockade of dopamine reuptake by a potential inhibitor.
Protocol: Monoamine Transporter Uptake Inhibition Assay
Rationale: This "gold standard" assay directly measures the functional ability of a compound to block the uptake of a radiolabeled neurotransmitter (or surrogate) into cells expressing the target transporter. This allows for the determination of the compound's potency (IC₅₀).[2][18]
-
Cell Culture: Culture HEK-293 cells stably expressing human DAT (hDAT), hNET, or hSERT in appropriate media. Plate the cells in 96-well plates at a suitable density and allow them to adhere overnight.[16]
-
Assay Preparation: On the day of the experiment, wash the cells once with Krebs-HEPES buffer (KHB).
-
Compound Incubation: Prepare serial dilutions of this compound in KHB. Add the compound solutions to the wells and pre-incubate for 10 minutes at room temperature.
-
Radioligand Addition: Initiate the uptake reaction by adding KHB containing a fixed concentration of the appropriate radioligand ([³H]-dopamine for DAT, [³H]-norepinephrine for NET, or [³H]-serotonin for SERT). Incubate for a short period (e.g., 5-10 minutes) at 37°C.[17]
-
Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold KHB. Lyse the cells with 1% SDS.
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., 10 µM mazindol for DAT).
-
Specific uptake is calculated by subtracting non-specific uptake from total uptake.
-
Plot the percentage of inhibition versus the log concentration of the test compound and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Expected Data Summary
| Target Transporter | Test Compound IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |
| hDAT | To be determined | Cocaine | ~300 |
| hNET | To be determined | Desipramine | ~4 |
| hSERT | To be determined | Fluoxetine | ~10 |
Cellular Functional Assays
Beyond direct transporter binding, it is crucial to assess downstream cellular signaling. Many monoamine transporters are linked to G-protein coupled receptor (GPCR) signaling pathways. Assays measuring second messengers like cyclic AMP (cAMP) can provide insights into the compound's functional activity as an agonist or antagonist at related receptors.[19][20][21]
Protocol: cAMP Second Messenger Assay
Rationale: This assay determines if the compound modulates GPCRs that couple to adenylyl cyclase, altering intracellular cAMP levels. This is a common off-target effect for monoaminergic drugs and provides important information about the compound's selectivity.[22][23]
-
Cell Culture: Use a cell line expressing a GPCR of interest (e.g., a dopamine or serotonin receptor subtype) and a cAMP-responsive reporter system (e.g., GloSensor™ luciferase or a FRET-based biosensor).[19]
-
Assay Procedure:
-
Plate cells in a 96-well plate.
-
Treat cells with various concentrations of this compound.
-
Include a known agonist for the receptor as a positive control.
-
If testing for antagonism, co-incubate the test compound with a fixed concentration of the agonist.
-
-
Signal Detection: After incubation (typically 15-30 minutes), measure the reporter signal (luminescence or fluorescence) according to the manufacturer's protocol.
-
Data Analysis: Plot the signal response versus the log concentration of the compound to generate dose-response curves and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
In Vivo Behavioral Models
Based on the in vitro profile, appropriate animal models can be selected to test for potential therapeutic effects. If the compound is a potent inhibitor of SERT and/or NET, antidepressant and anxiolytic models are relevant. If it is a potent DAT inhibitor, models of stimulant activity should be employed.[3][6][7]
Experimental Timeline Diagram
Caption: General timeline for an acute in vivo behavioral study.
Protocol: Open Field Test (Locomotor Activity)
Rationale: This test is a primary screen for assessing the general stimulant or sedative effects of a novel compound. An increase in distance traveled suggests stimulant properties (common for DAT inhibitors), while a decrease may indicate sedation.[24][25]
-
Animals: Use adult male C57BL/6 mice or Sprague-Dawley rats.
-
Apparatus: A square arena (e.g., 40x40 cm) with video tracking software.
-
Procedure:
-
Habituate animals to the testing room for at least 1 hour before the experiment.
-
Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection, i.p.).
-
After a set pre-treatment time (e.g., 30 minutes), place the animal in the center of the open field arena.
-
Record activity for 15-30 minutes.
-
-
Parameters Measured: Total distance traveled, time spent in the center versus the periphery, rearing frequency.
-
Data Analysis: Compare the parameters between vehicle- and drug-treated groups using a t-test or one-way ANOVA.
Protocol: Elevated Plus Maze (Anxiety)
Rationale: This is a standard model for screening anxiolytic drugs. Anxiolytic compounds typically increase the time spent in the open, more aversive arms of the maze.[4][5][26]
-
Animals: Adult male rodents.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Administer the test compound or vehicle (e.g., 30 minutes pre-test).
-
Place the animal at the center of the maze, facing an open arm.
-
Allow the animal to explore for 5 minutes.
-
-
Parameters Measured: Time spent in open arms, number of entries into open arms, total arm entries.
-
Data Analysis: An increase in the time spent in or entries into the open arms, without a significant change in total arm entries (a measure of general activity), is indicative of an anxiolytic effect.
Preliminary ADME/Tox Assessment
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) is crucial to identify potential liabilities that could halt drug development.[27][28][29]
Recommended In Vitro ADME/Tox Assays
Rationale: These high-throughput assays provide critical early data on a compound's drug-like properties, helping to prioritize candidates and guide structural modifications before committing to expensive in vivo studies.[30][31]
| Assay | Purpose | Protocol Summary |
| Aqueous Solubility | Determines how well the compound dissolves in water, impacting absorption. | Measure concentration in a saturated solution using HPLC-UV. |
| LogD | Measures lipophilicity at physiological pH, predicting membrane permeability. | Shake-flask method between octanol and buffer at pH 7.4. |
| Metabolic Stability | Assesses susceptibility to metabolism by liver enzymes (CYP450s). | Incubate with liver microsomes; measure parent compound disappearance over time by LC-MS. |
| Caco-2 Permeability | Predicts intestinal absorption and efflux transporter interaction. | Measure compound transport across a Caco-2 cell monolayer.[27] |
| Cytotoxicity | Identifies general cellular toxicity. | Treat a cell line (e.g., HepG2) with the compound; measure cell viability (e.g., MTT assay).[29] |
| hERG Inhibition | Screens for potential cardiac toxicity (QT prolongation). | Patch-clamp or binding assay using cells expressing the hERG channel. |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust, hypothesis-driven approach to the initial characterization of this compound. The data generated from these studies will establish its primary mechanism of action, potency, selectivity, and preliminary behavioral effects. Positive results, such as potent and selective inhibition of a specific monoamine transporter coupled with a desirable behavioral profile in animal models, would provide strong justification for further, more comprehensive preclinical development. This would include lead optimization, detailed toxicology studies, and pharmacokinetic profiling to fully assess its potential as a novel therapeutic agent.
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Application Notes and Protocols for In Vivo Studies with 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine
Introduction: Unveiling the In Vivo Profile of a Novel Phenethylamine Derivative
The compound 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine belongs to the 2-phenethylamine class, a structural motif renowned for its presence in a vast array of neuroactive compounds, including endogenous catecholamines like dopamine.[1][2] Derivatives of this scaffold are known to interact with various central nervous system targets, particularly monoamine transporters, and can exhibit a wide range of pharmacological effects.[1][3][4] Given the structural similarity to known psychoactive and stimulant compounds, a thorough in vivo investigation is essential to characterize the pharmacological and toxicological profile of this compound.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust in vivo studies for this novel chemical entity. The protocols outlined herein are designed to first establish the pharmacokinetic profile and then to probe the compound's effects on locomotor activity, anxiety-like behavior, and other potential central nervous system-mediated physiological changes. Adherence to rigorous experimental design and ethical guidelines is paramount for generating reliable and reproducible data.[5][6][7][8]
Phase 1: Foundational Pharmacokinetic and Initial Safety Assessment
Before embarking on extensive behavioral testing, it is crucial to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). This is the primary goal of Drug Metabolism and Pharmacokinetic (DMPK) studies.[9][10][11][12] These initial studies will inform dose selection, route of administration, and the optimal time points for subsequent behavioral and physiological assessments.
Single-Dose Escalation Pharmacokinetic (PK) Study in Rodents
The objective of this study is to determine the basic pharmacokinetic parameters of this compound, such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.[10][13]
Experimental Design Rationale: A single-dose escalation design in a rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice) is a standard approach.[13] Using both intravenous (IV) and oral (PO) routes of administration allows for the determination of absolute bioavailability. A minimum of three dose levels (low, medium, and high) should be selected based on in vitro data or, if unavailable, starting with a low dose and escalating.
Protocol:
-
Animal Model: Male and female adult rodents (e.g., rats, 250-300g; mice, 20-25g), n=3-5 per group per time point.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Formulation: The compound should be formulated in a suitable vehicle (e.g., saline, 5% DMSO/5% Tween 80 in saline). The formulation's stability and solubility should be confirmed beforehand.
-
Dose Administration:
-
IV Group: Administer the compound via a tail vein injection.
-
PO Group: Administer the compound via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes post-dose).
-
Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.[13]
-
Data Analysis: Use non-compartmental analysis (NCA) to determine the key pharmacokinetic parameters.[10]
Data Presentation:
| Parameter | Route | Low Dose | Medium Dose | High Dose |
| Cmax (ng/mL) | IV | |||
| PO | ||||
| Tmax (h) | IV | |||
| PO | ||||
| AUC (0-t) (ng*h/mL) | IV | |||
| PO | ||||
| t½ (h) | IV | |||
| PO | ||||
| Bioavailability (%) | - |
Table 1: Example of a data summary table for the single-dose escalation PK study.
Acute Toxicity and General Physiological Assessment
This initial assessment aims to identify any overt signs of toxicity and to observe the compound's immediate effects on basic physiological parameters. This is often integrated with the PK study.
Protocol:
-
Animal Model: Use the same animals as in the PK study.
-
Observations: Following dose administration, observe the animals continuously for the first hour and then at regular intervals for up to 24 hours. Record any signs of toxicity, such as changes in posture, gait, grooming, and the presence of convulsions or tremors.
-
Body Temperature: Measure rectal body temperature at baseline and at several time points post-administration (e.g., 30, 60, 120 minutes).[14][15][16][17][18]
-
Catalepsy Assessment (Bar Test): This test is particularly relevant for compounds potentially affecting the dopaminergic system.[14][16][17]
-
Gently place the animal's forepaws on a horizontal bar raised approximately 3-5 cm from the surface.
-
Measure the latency to remove both paws from the bar. A prolonged latency may indicate catalepsy.
-
Phase 2: Behavioral Phenotyping
Based on the structural alerts and the results of the initial safety assessment, a battery of behavioral tests can be employed to characterize the effects of this compound on the central nervous system. The following protocols are designed to assess locomotor activity and anxiety-like behavior, common endpoints for novel psychoactive compounds.[19]
Open Field Test (OFT) for Locomotor Activity and Anxiety-Like Behavior
The OFT is a widely used assay to assess general locomotor activity and anxiety-like behavior in rodents.[20][21][22][23][24] Animals exhibiting anxiety-like behavior tend to stay close to the walls of the arena (thigmotaxis), while less anxious animals will explore the center more freely.
Experimental Design Rationale: A between-subjects design with a vehicle control group and at least three dose levels of the test compound is recommended. The doses should be selected based on the PK data to ensure adequate CNS exposure. The timing of the test should correspond to the expected Tmax of the compound.
Protocol:
-
Apparatus: A square arena (e.g., 50x50 cm for mice) with walls high enough to prevent escape. The arena should be made of a non-porous material for easy cleaning.[20]
-
Animal Model: Adult mice (e.g., C57BL/6), n=10-15 per group.
-
Habituation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.[23]
-
Procedure:
-
Administer the vehicle or this compound at the predetermined doses and time before the test.
-
Gently place the mouse in the center of the open field arena.[23]
-
Allow the animal to explore the arena for a set duration (e.g., 10-20 minutes).[20]
-
Record the session using an overhead video camera connected to a tracking software.[21]
-
-
Data Analysis: The tracking software will analyze various parameters, including:
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.[21]
Visualization of Experimental Workflow:
Caption: Workflow for the Open Field Test (OFT).
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is another standard behavioral assay for assessing anxiety-like behavior in rodents.[26][27][28][29][30] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[27][29]
Experimental Design Rationale: Similar to the OFT, a between-subjects design with a vehicle control and multiple dose groups is appropriate. This test provides complementary information to the OFT regarding anxiety-like states.
Protocol:
-
Apparatus: A plus-shaped maze elevated above the ground (e.g., 50 cm for mice) with two open arms and two enclosed arms.[27][30]
-
Animal Model: Adult mice (e.g., BALB/c, known for higher baseline anxiety), n=10-15 per group.
-
Habituation: Acclimate animals to the testing room for at least 60 minutes prior to testing.[29]
-
Procedure:
-
Data Analysis: Key parameters to analyze include:
-
Time spent in the open arms vs. closed arms: The primary measure of anxiety-like behavior.[26]
-
Number of entries into the open and closed arms: Provides information on both anxiety and locomotor activity.
-
Total distance traveled: A control measure for general activity levels.
-
-
Cleaning: Clean the maze thoroughly with 70% ethanol between trials.[27][29]
Data Presentation:
| Group | Dose (mg/kg) | Total Distance (cm) | % Time in Open Arms | Open Arm Entries |
| Vehicle | 0 | |||
| Compound X | Low | |||
| Compound X | Medium | |||
| Compound X | High |
Table 2: Example of a data summary table for the Elevated Plus Maze test.
Phase 3: Investigating Potential Mechanisms of Action
The structural features of this compound suggest a potential interaction with monoamine systems, such as the dopamine and serotonin pathways.[3][31][32][33][34] Based on the results from the behavioral phenotyping, further studies can be designed to explore these potential mechanisms. For instance, if the compound induces hyperactivity, its effects could be tested in dopamine transporter (DAT) or serotonin transporter (SERT) knockout mice to see if the hyperactivity is attenuated.[31]
Visualization of Potential Signaling Pathway Involvement:
Caption: Potential interaction of the test compound with monoaminergic signaling.
Conclusion and Future Directions
The experimental framework detailed in these application notes provides a systematic approach to characterizing the in vivo profile of this compound. By starting with foundational DMPK and safety studies, researchers can make informed decisions about dose and study design for subsequent, more complex behavioral assays. The Open Field Test and Elevated Plus Maze are robust tools for initial screening of locomotor and anxiety-related effects. Should the compound demonstrate significant activity in these assays, further investigation into its mechanism of action, potentially involving receptor binding studies or testing in transgenic animal models, would be a logical next step.[31] Rigorous adherence to these protocols will ensure the generation of high-quality, reliable data essential for advancing our understanding of this novel compound.
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- 31. Animal models of depression in dopamine, serotonin and norepinephrine transporter knockout mice: prominent effects of dopamine transporter deletions - PMC [pmc.ncbi.nlm.nih.gov]
- 32. d-nb.info [d-nb.info]
- 33. Parkinson’s disease: animal models and dopaminergic cell vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Serotonergic and dopaminergic neurons in the dorsal raphe are differentially altered in a mouse model for parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine Synthesis
Welcome to the technical support center for the synthesis of 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important secondary amine. We will delve into the mechanistic rationale behind procedural choices, providing troubleshooting solutions and detailed protocols grounded in established chemical principles.
The synthesis of this target molecule is most reliably achieved via reductive amination , a powerful and highly controlled method for forming carbon-nitrogen bonds.[1][2] An alternative, direct N-alkylation , is also possible but often presents challenges with selectivity. This guide will focus primarily on the superior reductive amination approach, while also addressing the potential pitfalls of direct alkylation.
Section 1: Reductive Amination - The Recommended Synthetic Approach
Reductive amination is a one-pot reaction that proceeds in two discrete stages:
-
Imine Formation: A primary amine and a carbonyl compound (aldehyde or ketone) react under mildly acidic conditions to form an intermediate imine (or the corresponding iminium ion).
-
Reduction: A selective reducing agent, introduced into the same pot, reduces the imine C=N bond to form the target secondary amine.
The key to a high-yielding reaction is the choice of a reducing agent that acts much faster on the iminium ion than on the starting carbonyl compound.[3]
General Experimental Workflow
The following diagram outlines the typical workflow for the synthesis via reductive amination.
Caption: General workflow for reductive amination synthesis.
Frequently Asked Questions & Troubleshooting Guide
Q1: Which combination of starting materials is best?
There are two primary reductive amination pathways to the target molecule:
-
Pathway A: Phenylacetaldehyde + Thiophen-2-ylmethanamine
-
Pathway B: 2-Phenylethanamine + Thiophene-2-carbaldehyde
While both are chemically valid, Pathway B is generally recommended . Phenylacetaldehyde is prone to self-condensation (aldol reaction) and polymerization under acidic or basic conditions, which can significantly lower the yield and complicate purification. 2-Phenylethanamine and thiophene-2-carbaldehyde are typically more stable and commercially available reagents.
Q2: My reaction yield is consistently low. What are the most likely causes?
Low yields in reductive amination often trace back to inefficient imine formation. Here are the key factors to investigate:
-
Incorrect pH: Imine formation is acid-catalyzed, but if the pH is too low, the amine nucleophile becomes fully protonated to its non-nucleophilic ammonium salt, halting the reaction.[1] The optimal range is typically a mildly acidic pH of 4-6. If not using an acidic reducing agent like NaBH(OAc)₃, adding a catalytic amount of acetic acid is often beneficial.
-
Water Removal: Imine formation is a condensation reaction that releases one equivalent of water. In some cases, especially with less reactive ketones or amines, the presence of water can shift the equilibrium back towards the starting materials. The addition of drying agents like powdered 4Å molecular sieves can significantly improve yields.[4]
-
Steric Hindrance: Severely hindered aldehydes or amines can slow down the rate of imine formation, allowing side reactions to dominate.
Q3: How do I choose the most effective reducing agent?
The choice of reducing agent is critical for maximizing yield and minimizing byproducts. The three most common reagents have distinct properties.
| Reducing Agent | Common Solvents | Key Characteristics & Causality |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF | Highly Recommended. STAB is a mild and selective reducing agent that does not readily reduce aldehydes or ketones at a significant rate, but is highly effective for reducing the protonated iminium ion intermediate.[5][6] Its acidic nature (due to acetate release) can also help catalyze imine formation. It is, however, sensitive to water.[5] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | A classic choice, NaBH₃CN is selective for imines in mildly acidic conditions (pH 4-6).[1] Unlike STAB, it is stable in water.[5] The primary drawback is the high toxicity of cyanide, which requires careful handling and waste disposal. |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | The most reactive of the three, NaBH₄ can readily reduce the starting aldehyde in addition to the imine.[1] To avoid this, a stepwise procedure is necessary: allow the imine to form completely first (typically over 1-2 hours), then add the NaBH₄.[7] This method is often less efficient than using a more selective reagent from the start. |
Q4: My main byproduct is 2-phenylethanol (from Pathway B). Why is this happening and how do I prevent it?
This is a classic sign that your reducing agent is reducing the starting aldehyde (thiophene-2-carbaldehyde) before it can form the imine. This occurs when:
-
You are using a strong reducing agent like NaBH₄ in a one-pot procedure.
-
The rate of imine formation is significantly slower than the rate of aldehyde reduction.
Solution: Switch to a milder, more selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃) .[6][7] This reagent is specifically designed to favor the reduction of the iminium ion over the neutral carbonyl, drastically minimizing this side reaction.
Q5: I am struggling to purify the final amine product. What is the best strategy?
Secondary amines can be challenging to purify via standard silica gel chromatography due to their basicity, which can cause significant peak tailing.
-
Acid-Base Workup: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The amine will move into the aqueous layer as the ammonium salt, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with 2M NaOH) and re-extract the purified amine back into an organic solvent.
-
Chromatography Modifications:
-
Add a Mobile Phase Modifier: Add a small amount of a basic modifier, like triethylamine (0.5-1%), to your eluent system (e.g., ethyl acetate/hexane). This deactivates the acidic silanol groups on the silica surface, preventing strong adsorption of the amine and leading to sharper peaks.[8]
-
Use a Different Stationary Phase: For particularly stubborn separations, consider using basic alumina instead of silica gel.[8]
-
Section 2: Direct N-Alkylation - An Alternative with Caveats
A second synthetic route is the direct alkylation of 2-phenylethanamine with 2-(chloromethyl)thiophene via an Sₙ2 reaction.
Caption: Sₙ2 mechanism for direct N-alkylation.
While seemingly simpler, this method has significant drawbacks.
Troubleshooting Direct N-Alkylation
Q1: My reaction produces a mixture of secondary and tertiary amines. How can I improve selectivity for the desired secondary amine?
Over-alkylation is the most common problem with this method.[1] The product, a secondary amine, is often as nucleophilic (or more so) than the starting primary amine, leading to a second alkylation event that forms the tertiary amine.
Solutions:
-
Use an Excess of the Amine: Employ a large excess (3-5 equivalents) of 2-phenylethanamine relative to 2-(chloromethyl)thiophene. This statistically favors the alkylation of the more abundant primary amine.
-
Slow Addition: Add the 2-(chloromethyl)thiophene solution dropwise to the solution of the amine at a controlled temperature. This keeps the concentration of the alkylating agent low at all times, reducing the chance of a second reaction.
Q2: My alkylating agent, 2-(chloromethyl)thiophene, seems unstable. What precautions are necessary?
2-(chloromethyl)thiophene is a known lachrymator (tear-inducing agent) and is notoriously unstable.[9][10] It can decompose or polymerize, sometimes with explosive force, upon storage due to the generation of HCl gas.[10]
Handling & Storage Protocol:
-
Work in a Fume Hood: Always handle this reagent in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
-
Stabilization: The reagent should be stabilized with an amine like dicyclohexylamine and stored in a refrigerator in a loosely stoppered container to prevent pressure buildup.[10]
-
Use Freshly: It is best to use freshly prepared or newly purchased 2-(chloromethyl)thiophene for the best results.
Section 3: Recommended Experimental Protocol
This protocol details the synthesis of this compound via reductive amination using sodium triacetoxyborohydride.
Materials:
-
2-Phenylethanamine (1.0 equiv)
-
Thiophene-2-carbaldehyde (1.05 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equiv)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Hexane / Ethyl Acetate / Triethylamine (for chromatography)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-phenylethanamine (1.0 equiv) and 1,2-dichloroethane (DCE, approx. 0.2 M).
-
Add thiophene-2-carbaldehyde (1.05 equiv) to the solution and stir for 20 minutes at room temperature to facilitate pre-formation of the imine.
-
In a single portion, add sodium triacetoxyborohydride (1.2 equiv). The reaction may become slightly exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane, with 0.5% triethylamine added to the mobile phase.
-
Combine the pure fractions and concentrate in vacuo to yield this compound as a pure oil.
References
-
Pearson. (n.d.). Reductive Amination Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Li, Y., et al. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 25(15), 3426. Retrieved from [Link]
-
El Aatiaoui, A., et al. (2016). (E)-2-Phenyl-N-(thiophen-2-ylmethylidene)imidazo[1,2-a]pyridin-3-amine. IUCrData, 1(5). Retrieved from [Link]
-
Gicquel, M., et al. (2023). Catalytic Synthesis of β‐(Hetero)arylethylamines: Modern Strategies and Advances. Angewandte Chemie International Edition, 62(40), e202306968. Retrieved from [Link]
-
Bomann, M. D., et al. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 60(18), 5995–5996. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). Method for synthesizing 2-thiophene ethylamine. Retrieved from [Link]
- Google Patents. (n.d.). CN101885720B - Method for synthesizing 2-thiophene ethylamine.
- Google Patents. (n.d.). CN102020631B - Synthetic method of 2-thiophene ethylamine.
-
PMC. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN103288795A - Synthetic method of 2-thiophene ethylamine.
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). N-Aryl/heteroaryl oxaziridines: from photochemical synthesis to reactivity investigation in heteroatom transfer reactions. Retrieved from [Link]
-
PubMed. (2012). Chemical conversion of phenylethylamine into phenylacetaldehyde by carbonyl-amine reactions in model systems. Retrieved from [Link]
-
MDPI. (n.d.). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Retrieved from [Link]
-
eScholarship.org. (n.d.). Chemo- and Site-Selective Reductions Catalyzed by a Supramolecular Host and a Pyridine-Borane Cofactor. Retrieved from [Link]
-
Zhang, R., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 174, 937-945. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]
-
ResearchGate. (2023). Organic Ligand 1-(1-Morpholino-1-(Thiophen-2-yl)Ethyl)-3-Phenylurea: Synthesis, Characterization, Derivatives and Exploration of Bioactivity. Retrieved from [Link]
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- 4. sciencemadness.org [sciencemadness.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
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- 8. Buy [(3-Methylphenyl)methyl](thiophen-2-ylmethyl)amine (EVT-13320264) [evitachem.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Dosage and Administration of 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine
This guide provides in-depth technical and practical advice for researchers, scientists, and drug development professionals working with the novel compound 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine. As this is a research compound, this document establishes a foundational framework for its characterization and use based on established principles of medicinal chemistry and pharmacology for structurally related small molecules.
Section 1: Compound Profile and Handling
Physicochemical Characteristics (Predicted & Inferred)
This compound is a substituted phenethylamine derivative.[1] Its structure, containing a phenyl ring, an ethylamine linker, and a thiophene moiety, suggests it is a weakly basic, lipophilic compound.[1][2] While experimental data for this specific molecule is not widely published, we can infer properties from its core structures: phenethylamine and thiophene-2-ethylamine.
| Property | Inferred Value/Characteristic | Rationale & Experimental Implication |
| Molecular Formula | C₁₃H₁₅NS | Based on chemical structure. |
| Molecular Weight | ~217.33 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colorless to yellow liquid or oil | Phenethylamine and thiophene-ethylamine are liquids at room temperature.[3][4] |
| LogP (Predicted) | > 2.0 | The presence of two aromatic rings suggests moderate to high lipophilicity. This predicts poor aqueous solubility. |
| pKa (Predicted) | 9.0 - 10.0 | The secondary amine is expected to be basic, similar to phenethylamine (pKa ~9.83).[1] The compound will be protonated and more soluble at acidic pH. |
| Aqueous Solubility | Likely poor at neutral pH | High lipophilicity and being a weak base typically lead to low solubility in neutral aqueous buffers (e.g., PBS pH 7.4).[5] |
| Stability | Air sensitive | Phenethylamine itself is known to absorb CO₂ from the air to form a carbonate salt.[1] Store under inert gas (Argon or Nitrogen). |
Storage and Safety
-
Q: How should I store this compound? A: Store the neat compound in an amber glass vial under an inert atmosphere (argon or nitrogen) at 4°C for short-term storage and -20°C for long-term storage. Its amine functional group makes it susceptible to oxidation and reaction with atmospheric carbon dioxide.[1]
-
Q: What are the primary safety precautions? A: As a novel amine compound, it should be handled with standard laboratory precautions. Wear safety glasses, a lab coat, and gloves. Prepare solutions in a chemical fume hood. In case of contact, wash the affected area with copious amounts of water.
Section 2: Solubility and Formulation Troubleshooting
Poor aqueous solubility is the most common hurdle for lipophilic compounds in both in vitro and in vivo experiments.[5] A systematic approach is crucial for developing a viable formulation.
FAQ: Initial Solubility Assessment
-
Q: My compound won't dissolve in PBS. What should I do first? A: This is expected. The first step is to create a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common starting point for discovery compounds.[6][7] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.
-
Q: How do I determine the actual solubility in my experimental buffer? A: You should perform a kinetic solubility test.[8][9] This involves adding a small volume of your DMSO stock to the aqueous buffer and observing the concentration at which precipitation occurs. This is more relevant for initial screening than equilibrium solubility.[6][8]
Protocol: Kinetic Solubility Determination by Visual Turbidimetry
-
Prepare a 20 mM stock solution of the compound in 100% DMSO.
-
In a 96-well clear plate, add 99 µL of your target aqueous buffer (e.g., PBS, pH 7.4) to 10 wells.
-
Add 1 µL of the 20 mM DMSO stock to the first well. This creates a 200 µM solution with 1% DMSO.
-
Mix thoroughly by pipetting. Visually inspect for any cloudiness or precipitate against a black background.
-
If the solution is clear, perform a serial 2-fold dilution across the plate by transferring 50 µL to the next well, mixing, and repeating.
-
The highest concentration that remains clear after 1-2 hours at room temperature is the approximate kinetic solubility. A good target for discovery compounds is >60 µg/mL.[8][9]
Troubleshooting Guide: Formulation Issues
-
Issue: The compound precipitates immediately when added to my cell culture media.
-
Cause & Logic: The final DMSO concentration may be too low to maintain solubility, or components in the media (e.g., proteins in FBS) may cause the compound to crash out.
-
Solution Path:
-
Verify DMSO Tolerance: Ensure your final DMSO concentration is non-toxic to your cells but sufficient to aid solubility. Most cell lines tolerate up to 0.5% DMSO, but sensitive or primary cells may require ≤0.1%.[10][11][12] Always run a vehicle control (media + same % DMSO) to assess solvent toxicity.[12]
-
Use a Solubilizing Excipient: If reducing DMSO is not an option, consider co-solvents or excipients. Cyclodextrins, such as 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), are highly effective at encapsulating hydrophobic molecules to increase aqueous solubility.[13][14][15]
-
pH Adjustment: Since the compound is a weak base, its solubility will increase at a lower pH. While not always feasible for cell culture, this can be a strategy for in vivo formulations for oral gavage.
-
-
-
Issue: My in vivo formulation for IV injection is cloudy.
-
Cause & Logic: Intravenous formulations must be clear, sterile solutions.[16] Cloudiness indicates precipitation, which can cause embolism and severe toxicity. The vehicle is insufficient to maintain solubility at the required concentration.
-
Solution Path:
-
Re-evaluate the Vehicle: A simple saline or PBS solution is likely inadequate. A common strategy is to use a co-solvent system.
-
Formulation Development: Experiment with vehicles like 5-10% DMSO, 10-20% Solutol HS 15 or Cremophor EL, in a saline or 5% dextrose (D5W) solution.
-
Consider Cyclodextrins: An aqueous solution of HP-β-CD (e.g., 20-40% w/v) is a well-established and safe vehicle for increasing the solubility of compounds for IV administration.[17][18]
-
-
Diagram: Decision Workflow for Vehicle Selection This diagram outlines the logical steps for selecting an appropriate vehicle based on the experimental context.
Caption: Decision tree for selecting an appropriate formulation vehicle.
Section 3: In Vivo Dosing and Administration
FAQ: Dosing Calculations and Administration Volumes
-
Q: How do I calculate the correct amount of compound to weigh out for my animal study? A: Dosing calculations should be done carefully to ensure accuracy and minimize waste. The key parameters are the dose (mg/kg), the average animal weight (kg), the number of animals, and the dosing volume (mL/kg).[19][20]
Formula: Total mg needed = (Dose [mg/kg] x Avg. Weight [kg] x Num. Animals) + Overfill
Always prepare a slight overfill (e.g., 10-20%) to account for transfer losses.
-
Q: What are the standard administration volumes for mice and rats? A: Adhering to recommended volume limits is critical for animal welfare. These volumes depend on the route of administration.
| Route | Mouse | Rat |
| Oral (PO) | 10 mL/kg | 10 mL/kg |
| Intravenous (IV) | 10 mL/kg | 5 mL/kg |
| Intraperitoneal (IP) | 10 mL/kg | 10 mL/kg |
| Subcutaneous (SC) | 10 mL/kg | 5 mL/kg |
| Source: Adapted from established guidelines.[19][20] |
Protocol: Preparation of an Oral Dosing Solution (Example)
This protocol describes preparing a formulation for a 10 mg/kg oral dose in mice, assuming an average weight of 25g and a dosing volume of 10 mL/kg.
-
Calculate Total Compound Needed:
-
Animals: 10 mice + 2 extra for overfill = 12
-
Dose per mouse: 10 mg/kg * 0.025 kg = 0.25 mg
-
Total needed: 0.25 mg/mouse * 12 mice = 3.0 mg
-
-
Calculate Total Vehicle Volume:
-
Volume per mouse: 10 mL/kg * 0.025 kg = 0.25 mL
-
Total volume: 0.25 mL/mouse * 12 mice = 3.0 mL
-
-
Determine Final Concentration:
-
Concentration: 3.0 mg / 3.0 mL = 1.0 mg/mL
-
-
Prepare the Formulation (using 0.5% CMC as vehicle):
-
Accurately weigh 3.0 mg of this compound.
-
If solubility is poor, first dissolve the compound in a minimal volume of a co-solvent like DMSO (e.g., 30 µL, making the final solution 1% DMSO).
-
In a separate tube, measure ~2.5 mL of 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Slowly add the dissolved compound to the CMC while vortexing to create a fine, homogenous suspension.
-
QS (add quantity sufficient) to a final volume of 3.0 mL with the 0.5% CMC vehicle.
-
Maintain constant stirring or vortex before each animal is dosed to ensure homogeneity.
-
Troubleshooting Guide: In Vivo Experiments
-
Issue: Animals show signs of distress (lethargy, irritation) immediately after IP injection.
-
Cause & Logic: The formulation vehicle itself may be causing toxicity or irritation.[21] High concentrations of organic solvents like DMSO, PEG400, or ethanol can cause pain, peritonitis, or neurotoxicity when administered via the IP route.[21][22]
-
Solution Path:
-
Run a Vehicle-Only Group: Always include a control group that receives only the vehicle to isolate the effects of the compound from the formulation.[16]
-
Reformulate: Lower the percentage of organic co-solvents. For IP injections, aim for the lowest effective concentration. An aqueous HP-β-CD formulation is often better tolerated.
-
Check pH and Osmolality: Ensure the pH of your final formulation is close to physiological (~7.4) and is iso-osmotic to prevent irritation.
-
-
Diagram: Experimental Workflow for a Dose-Response Study This diagram shows the logical progression of an in vivo dose-response experiment.
Sources
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- 3. 64-04-0 CAS MSDS (2-PhenylethylaMine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Thiophene-2-ethylamine | 30433-91-1 [chemicalbook.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
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- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solubility Test | AxisPharm [axispharm.com]
- 10. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
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- 15. Cyclodextrins as pharmaceutical solubilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. researchgate.net [researchgate.net]
Addressing off-target effects of 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine
Technical Support Center: 2-Phenyl-N-(thiophen-2-ylmethyl)ethanamine
Introduction
Welcome to the technical support guide for this compound. This document is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.
This compound belongs to the substituted phenethylamine class of compounds. This chemical family is renowned for its diverse pharmacological activities, primarily through the modulation of monoamine neurotransmitter systems.[1][2][3] Compounds in this class are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and neurotransmitter transporters such as those for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[2][4][5]
Given this pharmacological promiscuity, researchers may encounter unexpected experimental outcomes or "off-target" effects. The purpose of this guide is to provide a structured approach to troubleshooting these effects, ensuring the specificity and validity of your results. We will explore common issues, provide detailed experimental workflows for identifying unintended interactions, and offer strategies to mitigate their impact.
Frequently Asked Questions (FAQs)
General Pharmacology
Q1: What are the expected on-target and potential off-target activities of this compound?
A1: Based on its core 2-phenethylamine scaffold, the compound is predicted to interact with monoamine systems.[3][4]
-
Expected On-Target Profile (Hypothesized): The primary targets are likely monoamine transporters (DAT, NET, SERT) and Trace Amine-Associated Receptor 1 (TAAR1).[2][4] Interaction with these targets typically results in central nervous system stimulation, and modulation of dopamine and serotonin levels.[4][5]
-
Common Off-Target Families: The structural motif is also associated with affinity for various GPCRs. Researchers should be vigilant for unintended activity at adrenergic (alpha and beta), serotonin (5-HT), and dopamine receptor subtypes.[3][6] Furthermore, cardiovascular ion channels, particularly the hERG potassium channel, are a critical off-target to consider for any compound with this scaffold due to safety implications.[7][8][9]
Q2: My phenotypic results (e.g., in a cell-based assay or animal model) are inconsistent with the expected on-target mechanism. Where should I start my investigation?
A2: An unexpected phenotype is a classic indicator of an off-target effect. A systematic approach is crucial.
-
Confirm Compound Integrity: First, verify the purity and identity of your compound stock using methods like LC-MS or NMR.
-
Orthogonal On-Target Validation: Confirm that the compound engages its intended target in a simplified system. For example, if the hypothesis is DAT inhibition, perform a radioligand binding assay or a dopamine uptake assay in a recombinant cell line expressing only DAT.[5]
-
Initiate Broad Off-Target Screening: If on-target engagement is confirmed but the phenotype remains unexplained, the next step is to screen for off-target interactions. The troubleshooting workflow below provides a detailed guide for this process.
Experimental Design
Q3: What are essential controls to include in my experiments to differentiate on-target from off-target effects?
A3: Robust controls are the foundation of a self-validating experiment.
-
Structurally Similar Inactive Control: If available, use a close analog of your compound that is known to be inactive at the primary target. This helps to rule out effects caused by the chemical scaffold itself rather than specific target engagement.
-
Target-Specific Antagonist/Agonist: Use a well-characterized antagonist for the primary target. If the antagonist reverses the observed effect, it strongly supports an on-target mechanism. Conversely, if the effect persists, it points towards an off-target.
-
Cell Line Controls: When using cell-based assays, include a parental cell line that does not express the target receptor. Activity in this cell line is a clear indication of an off-target effect.
Q4: I've observed potential cardiovascular side effects (e.g., changes in heart rate or blood pressure) in my animal model. What is the most likely off-target cause?
A4: Cardiovascular effects are a known liability for this compound class. The two most probable causes are:
-
Adrenergic Receptor Activity: Phenylethylamines can act as agonists or antagonists at α- and β-adrenergic receptors, which directly regulate cardiovascular function.[6][10]
-
hERG Channel Inhibition: Inhibition of the hERG potassium channel can delay cardiac repolarization, leading to QT interval prolongation and potentially fatal arrhythmias.[8][9] This is a critical safety liability that must be assessed. An automated patch-clamp electrophysiology assay is the gold standard for evaluating hERG inhibition.[8][11]
Troubleshooting Guides & Experimental Workflows
This section provides systematic approaches to identifying and characterizing off-target effects.
Workflow 1: Systematic Deconvolution of Off-Target Effects
This workflow provides a decision tree for researchers who observe an unexpected or undesirable biological response.
Caption: Troubleshooting Decision Tree for Off-Target Effects.
Explanation of Workflow 1 Steps:
-
Verify Compound Integrity: Impurities can be pharmacologically active. Always confirm that you are testing the correct, high-purity molecule.
-
Confirm On-Target Engagement: Use a simple, direct assay to confirm your compound binds to or modulates its intended target. This isolates the target from complex biological systems.
-
Broad Off-Target Screening: If on-target activity is confirmed, the phenotype may be due to an unknown interaction. A broad screening panel (e.g., the SafetyScreen44 panel from Eurofins or similar services) is an efficient way to test for activity against a wide range of common off-targets, including GPCRs, ion channels, and transporters.[12]
-
Validate Hits: Any "hits" from a broad screen must be validated. This involves performing full concentration-response curves and using orthogonal assays—assays that measure a different aspect of the target's function—to confirm the interaction.[13]
Data Presentation: Interpreting Screening Results
When you receive data from on- and off-target screening, a clear comparison of potencies is essential.
Table 1: Example Data for Hypothetical Compound "PT-123"
| Target | Assay Type | Result (IC₅₀ / Kᵢ / EC₅₀) | Potency Ratio (Off-Target / On-Target) | Implication |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 Binding | Kᵢ = 50 nM | - (On-Target) | Potent engagement with the primary target. |
| Serotonin Receptor 5-HT₂ₐ | Ca²⁺ Flux Functional Assay | EC₅₀ = 500 nM | 10x | Moderate off-target activity. May contribute to phenotype at higher concentrations (>100 nM). |
| Adrenergic Receptor α₁ₐ | [³H]Prazosin Binding | Kᵢ = 2,500 nM (2.5 µM) | 50x | Weak off-target activity. Unlikely to be relevant unless using very high concentrations (>1 µM). |
| hERG Potassium Channel | Automated Patch Clamp | IC₅₀ = 15,000 nM (15 µM) | 300x | Low risk of cardiotoxicity. A >100x window between the on-target and hERG is generally considered safe. |
Interpretation: A selectivity window of at least 100-fold between the on-target potency and any off-target activity is desirable. In this example, the 10-fold selectivity against the 5-HT₂ₐ receptor suggests that at concentrations used to probe DAT function, 5-HT₂ₐ might also be engaged, potentially confounding results.
Workflow 2: Protocol for Secondary GPCR Off-Target Validation
If your broad screen identifies a potential GPCR off-target, this protocol details how to validate it using a functional calcium flux assay, suitable for Gq-coupled receptors like 5-HT₂ₐ.[12]
Caption: Experimental Workflow for a Calcium Flux Functional Assay.
Detailed Step-by-Step Methodology:
-
Objective: To determine the potency (EC₅₀ for agonists, IC₅₀ for antagonists) of the test compound at a specific Gq-coupled GPCR.
-
Materials:
-
HEK293 cells stably expressing the GPCR of interest.
-
Culture medium (e.g., DMEM with 10% FBS).
-
Black, clear-bottom 384-well assay plates.
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-8 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compound, positive control agonist, and negative control antagonist.
-
Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR Tetra or similar).
-
-
Procedure:
-
Cell Plating: Seed the stable cell line into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Compound Preparation: Prepare a serial dilution of your test compound in assay buffer. Typically, an 11-point curve starting at 100 µM is sufficient. Also prepare solutions of a known agonist (positive control) and antagonist (for antagonist mode validation).
-
Dye Loading: Remove culture medium from the cells and add the calcium dye loading solution as per the manufacturer's instructions. Incubate for 1 hour at 37°C.
-
Assay Execution (Agonist Mode):
-
Place the cell plate and the compound plate into the plate reader.
-
Establish a stable baseline fluorescence reading for ~10-20 seconds.
-
The instrument will then add the test compound to the wells.
-
Continue to measure fluorescence intensity for an additional 2-3 minutes to capture the peak response.
-
-
Data Analysis:
-
For each well, calculate the maximum fluorescence response minus the baseline.
-
Plot the response against the logarithm of the compound concentration.
-
Use a suitable software (e.g., GraphPad Prism) to fit the data to a four-parameter nonlinear regression model to determine the EC₅₀.
-
-
References
-
GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. Retrieved from [Link]
-
hERG Assay. (n.d.). Slideshare. Retrieved from [Link]
-
hERG Safety. (n.d.). Evotec. Retrieved from [Link]
-
Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). U.S. Food and Drug Administration (FDA). Retrieved from [Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI. Retrieved from [Link]
-
Substituted phenethylamine. (n.d.). Wikipedia. Retrieved from [Link]
-
GPCR targeted Functional Assay Services. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. (2014). National Institutes of Health (NIH). Retrieved from [Link]
-
Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. (2025). National Institutes of Health (NIH). Retrieved from [Link]
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (n.d.). PubMed Central. Retrieved from [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review. (n.d.). PubMed Central. Retrieved from [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review. (2023). ResearchGate. Retrieved from [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. hERG Assay | PPTX [slideshare.net]
- 8. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine (PTM-22)
Document ID: PTM22-BA-TSG-001
Version: 1.0
Introduction: Understanding the PTM-22 Bioavailability Challenge
This guide provides a structured approach to identifying and overcoming these challenges through advanced formulation strategies. It offers not just protocols, but the underlying scientific rationale and troubleshooting solutions to empower your research and development efforts.
Section 1: Foundational Characterization & FAQs
Before attempting advanced formulation, a baseline understanding of PTM-22's physicochemical properties is critical. This section addresses the initial questions every researcher should answer.
Q1: What are the essential first steps to characterize the bioavailability problem of PTM-22?
A1: The initial characterization should focus on two key areas: solubility and permeability.
-
Permeability Assessment: An in vitro Caco-2 permeability assay is the industry standard for predicting human intestinal absorption.[5][6] This assay determines the apparent permeability coefficient (Papp) of PTM-22 across a Caco-2 cell monolayer, which mimics the human intestinal epithelium.[6][] A high Papp value suggests good membrane permeation, while a low value indicates that permeability may also be a limiting factor (indicative of a BCS Class IV compound).
Q2: How do I interpret the results from the Caco-2 permeability assay?
A2: The Caco-2 assay provides a Papp value (in cm/s). You can rank your compound's permeability potential against well-characterized reference drugs.[6]
-
High Permeability: Papp (A→B) > 10 x 10⁻⁶ cm/s (similar to highly permeable drugs like antipyrine).
-
Low Permeability: Papp (A→B) < 2 x 10⁻⁶ cm/s (similar to poorly permeable drugs like atenolol).
Additionally, performing a bidirectional assay (measuring transport from apical-to-basolateral and basolateral-to-apical) allows for the calculation of an efflux ratio (ER) . An ER greater than 2 suggests that PTM-22 is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells, further limiting its absorption.[6][8]
Q3: What is a "Decision Tree" for selecting an appropriate bioavailability enhancement strategy for PTM-22?
A3: Based on the initial characterization, you can select a strategy using a logical decision-making process. The diagram below outlines a typical workflow.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
Section 2: Formulation Strategies & Troubleshooting Guides
This section details two powerful and widely adopted strategies for enhancing the bioavailability of BCS Class II/IV compounds like PTM-22: Amorphous Solid Dispersions (ASDs) and Lipid-Based Drug Delivery Systems (LBDDS) .
Strategy 1: Amorphous Solid Dispersions (ASDs)
ASDs enhance drug solubility by converting the crystalline API into a high-energy, amorphous state, molecularly dispersed within a polymer matrix.[1][9][10] This prevents recrystallization and allows for the generation of a supersaturated solution upon dissolution, creating a large concentration gradient that drives absorption.[11]
-
Polymer & Solvent Selection:
-
Screen various polymers (e.g., PVP K30, HPMC-AS, Soluplus®) for their ability to form a stable amorphous dispersion with PTM-22.
-
Identify a common solvent system (e.g., methanol, acetone, dichloromethane, or a mixture) that can dissolve both PTM-22 and the selected polymer at the desired ratio (e.g., 20% w/w solids concentration).
-
-
Preparation of Spray Solution:
-
Dissolve the chosen polymer completely in the solvent system with gentle stirring.
-
Once the polymer is dissolved, add the PTM-22 API and stir until a clear solution is obtained. A typical drug loading to screen is 10-30% (w/w) of the total solids.
-
-
Spray Drying Process:
-
Set the spray dryer parameters. These are highly instrument-dependent, but typical starting points are:
-
Inlet Temperature: 100-150°C (high enough to evaporate the solvent but low enough to avoid drug/polymer degradation).
-
Atomization Gas Flow: Set to achieve fine droplets.
-
Solution Feed Rate: Adjust to maintain the target outlet temperature (typically 50-70°C).
-
-
Feed the solution through the atomizer into the drying chamber. The solvent rapidly evaporates, forming solid ASD particles.[11]
-
-
Secondary Drying:
-
Collect the resulting powder from the cyclone.
-
Dry the powder in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
-
Characterization:
-
Confirm the amorphous nature of PTM-22 within the ASD using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Perform in vitro dissolution testing in biorelevant media to compare the dissolution rate of the ASD to the crystalline API.
-
| Issue / Question | Potential Cause | Recommended Solution & Rationale |
| Q: My PTM-22/polymer solution is not clear. What should I do? | 1. Poor solvent choice. 2. Concentration is too high. | 1. Screen alternative solvents or co-solvent systems. A ternary system (e.g., acetone/methanol/water) can sometimes dissolve components that are insoluble in binary systems. 2. Reduce the total solids concentration. This increases the solvent volume relative to the solute, improving solubility. |
| Q: The ASD powder shows crystalline peaks in PXRD analysis. | 1. Poor drug-polymer miscibility. 2. Insufficient polymer to stabilize the amorphous drug. 3. Recrystallization during secondary drying. | 1. Screen different polymers. Polymers with specific interaction sites (e.g., hydrogen bond acceptors) that can interact with PTM-22 are more likely to form stable ASDs. 2. Decrease the drug loading. A higher polymer-to-drug ratio provides better molecular dispersion and stabilization. 3. Lower the secondary drying temperature. Ensure the temperature is well below the glass transition temperature (Tg) of the ASD to prevent molecular mobility and recrystallization.[12] |
| Q: The dissolution profile of the ASD shows a "spring and parachute" effect but the supersaturation is not maintained. | The polymer is not adequately inhibiting precipitation of the supersaturated drug. | Incorporate a precipitation inhibitor. Add a secondary polymer (e.g., HPMC) to the dissolution medium or into the formulation itself. This polymer adsorbs onto the surface of drug nuclei, preventing their growth into crystals. |
| Q: The yield from the spray dryer is very low. | The product is sticking to the walls of the drying chamber or the cyclone. | 1. Optimize spray drying parameters. A higher atomization gas flow can reduce droplet size and drying time. Adjusting the inlet temperature and feed rate to avoid a sticky consistency at the chamber wall contact point is crucial. 2. Add a processing aid. Small amounts of excipients like fumed silica can improve powder flow and reduce stickiness. |
Strategy 2: Lipid-Based Drug Delivery Systems (LBDDS)
LBDDS improve bioavailability by presenting the drug in a solubilized form, bypassing the dissolution step.[13][14] Upon gentle agitation in the GI tract, these formulations form fine emulsions or micellar solutions, from which the drug can be readily absorbed.[15] They are particularly effective for highly lipophilic drugs.[16]
-
Excipient Solubility Screening:
-
Determine the saturation solubility of PTM-22 in various lipid excipients:
-
Oils: Long-chain triglycerides (LCTs, e.g., sesame oil) and medium-chain triglycerides (MCTs, e.g., Capmul MCM, Miglyol 812).
-
Surfactants: (e.g., Kolliphor EL, Tween 80, Cremophor RH 40).
-
Co-solvents: (e.g., Transcutol HP, PEG 400).
-
-
Select excipients that show high solubilizing capacity for PTM-22.
-
-
Constructing Ternary Phase Diagrams:
-
To identify self-emulsifying regions, construct a ternary phase diagram using the top-performing oil, surfactant, and co-solvent.
-
Prepare mixtures of the three components at various ratios (e.g., from 10:0:90 to 10:90:0).
-
Titrate each mixture with water and observe the formation of emulsions. The regions that form clear or bluish-white, stable microemulsions upon gentle mixing are the desired self-emulsifying regions.
-
-
Formulation Preparation & Loading:
-
Select a ratio from the optimal region of the phase diagram.
-
Heat the oil and surfactant mixture to ~40°C to ensure homogeneity.
-
Add PTM-22 and stir until completely dissolved.
-
Add the co-solvent and mix thoroughly.
-
-
Characterization:
-
Self-Emulsification Test: Disperse 1 mL of the SEDDS formulation into 250 mL of distilled water with gentle stirring. Assess the emulsification time and the resulting droplet size using a particle size analyzer. A droplet size <200 nm is generally desirable.
-
Thermodynamic Stability: Centrifuge the formulation at 3,500 rpm for 30 minutes and perform freeze-thaw cycles to check for any phase separation or drug precipitation.
-
In Vitro Dissolution/Dispersion Test: Perform a dispersion test in biorelevant media to simulate in vivo behavior and measure the amount of PTM-22 that remains in solution.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. [PDF] BCS Class II Drug & Its Solubility Enhancement: A Review | Semantic Scholar [semanticscholar.org]
- 3. Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs | MDPI [mdpi.com]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. pharmtech.com [pharmtech.com]
- 10. tandfonline.com [tandfonline.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. symmetric.events [symmetric.events]
- 15. scispace.com [scispace.com]
- 16. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Phenyl-N-(thiophen-2-ylmethyl)ethanamine
Welcome to the technical support center for the synthesis of 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize side products and optimize your synthetic protocol. Our approach is grounded in mechanistic principles and practical, field-tested expertise to ensure the integrity and success of your experiments.
Troubleshooting Guide: Minimizing Side Products
The synthesis of this compound is typically achieved through the reductive amination of phenylacetaldehyde with thiophen-2-ylmethanamine. While this is a robust reaction, several side products can diminish the yield and purity of the desired secondary amine. This guide addresses the most common issues in a question-and-answer format.
Q1: My reaction is showing significant amounts of unreacted phenylacetaldehyde and/or the formation of 2-phenylethanol. What is causing this and how can I prevent it?
Answer:
This issue typically arises from the premature or non-selective reduction of the starting aldehyde by the hydride reagent. The key to a successful reductive amination is the selective reduction of the iminium ion intermediate over the carbonyl group of the aldehyde[1][2].
Causality:
-
Choice of Reducing Agent: Stronger reducing agents like sodium borohydride (NaBH₄) can readily reduce both aldehydes and the intermediate iminium ion. If NaBH₄ is added before the imine has had sufficient time to form, significant reduction of phenylacetaldehyde to 2-phenylethanol will occur[3][4].
-
Reaction Conditions: The formation of the imine from the aldehyde and amine is a reversible equilibrium reaction that generates water. If the reaction conditions do not favor imine formation, the concentration of the aldehyde remains high, making it susceptible to reduction.
Solutions:
-
Select a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for one-pot reductive aminations due to its steric bulk and electronic properties, which make it selective for the reduction of the protonated imine (iminium ion) over the aldehyde[2][5][6]. Using STAB allows for all reagents to be combined at the start of the reaction, simplifying the procedure.
-
Two-Step, One-Pot Procedure with NaBH₄: If you must use NaBH₄, allow the imine to form before introducing the reducing agent. Stir the phenylacetaldehyde and thiophen-2-ylmethanamine together in a suitable solvent (e.g., methanol or ethanol) for a period (e.g., 1-2 hours) to allow for imine formation before adding the NaBH₄[3][4].
-
Control of pH: Imine formation is typically favored under mildly acidic conditions (pH 4-6). This is because protonation of the carbonyl oxygen activates the aldehyde towards nucleophilic attack by the amine. However, if the pH is too low, the amine will be protonated and become non-nucleophilic. Acetic acid is often added as a catalyst to maintain the optimal pH range[7].
Q2: I am observing a significant amount of a higher molecular weight byproduct, which I suspect is the tertiary amine, N,N-bis(2-phenylethyl)thiophen-2-ylmethanamine. How can I avoid this dialkylation?
Answer:
The formation of a tertiary amine is a common side reaction in reductive aminations when a primary amine is used as a starting material. This occurs when the desired secondary amine product reacts further with another molecule of the aldehyde.
Causality:
The newly formed secondary amine, this compound, is also nucleophilic and can react with the remaining phenylacetaldehyde to form a new iminium ion. Subsequent reduction of this tertiary iminium ion leads to the formation of the dialkylated side product. This is more likely to occur if there is an excess of the aldehyde or if the reaction is left for an extended period with unreacted starting materials.
Solutions:
-
Stoichiometry Control: Use a slight excess of the amine (thiophen-2-ylmethanamine), typically 1.1 to 1.2 equivalents, relative to the aldehyde (phenylacetaldehyde). This ensures that the aldehyde is consumed, minimizing the opportunity for the secondary amine product to react with it.
-
Order of Addition: Adding the aldehyde slowly to a solution of the amine and the reducing agent can help to maintain a low concentration of the aldehyde throughout the reaction, thus disfavoring the second alkylation step.
-
Stepwise Procedure: For challenging cases of dialkylation, a stepwise procedure can be employed. First, form the imine in a solvent like methanol, and then add the reducing agent, such as NaBH₄[8]. This can sometimes offer better control over the mono-alkylation.
Q3: My reaction is sluggish and gives a low yield of the desired product, with a significant amount of unreacted thiophen-2-ylmethanamine remaining. What could be the issue?
Answer:
Low conversion rates in reductive aminations often point to issues with the formation of the crucial imine intermediate.
Causality:
-
Steric Hindrance: While not a major issue with these specific starting materials, sterically hindered aldehydes or amines can slow down the rate of imine formation.
-
Water Scavenging: The formation of the imine is an equilibrium reaction that produces water. If water is not removed or sequestered, the equilibrium may not sufficiently favor the imine, leading to low conversion[9].
-
Reagent Quality: Old or improperly stored reducing agents, particularly the moisture-sensitive NaBH(OAc)₃, may have decomposed, leading to reduced activity.
Solutions:
-
Use of a Dehydrating Agent: Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture can help to drive the equilibrium towards imine formation by removing the water generated[10].
-
Azeotropic Removal of Water: For reactions run at higher temperatures, a Dean-Stark apparatus can be used to azeotropically remove water, although this is less common for borohydride-based reductions which are typically run at or below room temperature.
-
Check Reagent Quality: Ensure that the reducing agent is fresh and has been stored under anhydrous conditions.
-
Solvent Choice: Use a dry, aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) when using NaBH(OAc)₃, as it is water-sensitive[3]. Methanol is a common choice for NaBH₃CN.
Frequently Asked Questions (FAQs)
Q: What is the recommended general protocol for the synthesis of this compound?
A: A reliable one-pot procedure using sodium triacetoxyborohydride is as follows:
Experimental Protocol:
-
To a solution of thiophen-2-ylmethanamine (1.0 eq) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE), add phenylacetaldehyde (1.0-1.05 eq).
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 2-24 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Q: How do I choose between sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN)?
A: Both are mild reducing agents suitable for reductive amination.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): Generally considered safer as it avoids the use of toxic cyanide reagents and the potential for hydrogen cyanide gas evolution upon acidification[1]. It is moisture-sensitive and should be used in aprotic solvents like DCM or DCE[3][5]. Its bulkiness enhances its selectivity for iminium ions over ketones and most aldehydes.
-
Sodium cyanoborohydride (NaBH₃CN): Effective and water-tolerant, often used in protic solvents like methanol. However, it is toxic, and the reaction must be handled with care, ensuring the pH does not become too acidic to prevent the release of HCN gas[4][11].
For general laboratory use, NaBH(OAc)₃ is often preferred due to its safety profile and high selectivity[6].
| Reducing Agent | Advantages | Disadvantages | Typical Solvents |
| NaBH(OAc)₃ | High selectivity, non-toxic byproducts | Moisture sensitive | DCM, DCE, THF |
| NaBH₃CN | Water tolerant, effective | Toxic (cyanide), potential for HCN release | Methanol, Ethanol |
| NaBH₄ | Inexpensive, readily available | Reduces aldehydes/ketones, less selective | Methanol, Ethanol |
Q: What are the best practices for purifying the final product?
A: The primary methods for purifying this compound are column chromatography and acid-base extraction.
-
Column Chromatography: Silica gel chromatography is a standard method. A gradient elution system, for example, starting with hexane and gradually increasing the proportion of ethyl acetate, can effectively separate the non-polar impurities from the more polar amine product. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help to prevent the amine from tailing on the silica gel.
-
Acid-Base Extraction: As an amine, the product can be protonated and extracted into an acidic aqueous solution (e.g., 1M HCl). The aqueous layer is then washed with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove non-basic impurities. Subsequently, the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to deprotonate the amine, which can then be extracted back into an organic solvent. This is a useful technique for removing non-basic side products.
Visualizing the Reaction and Side Products
To better understand the synthetic pathway and potential pitfalls, the following diagrams illustrate the key reactions.
Caption: Main synthetic pathway for this compound.
Caption: Common side reactions in the synthesis.
References
- Burke, S. D., & Danheiser, R. L. (Eds.). (2000). Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. John Wiley & Sons.
-
Reductive amination difficulties - poor conversion. (2022). Reddit. Retrieved from [Link]
-
Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2025). Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved from [Link]
-
Reductive amination. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016, December 29). The Organic Chemistry Tutor. YouTube. Retrieved from [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]
-
Sodium triacetoxyborohydride. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
-
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]
- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.
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Reductive amination NaB(AcO)3. (2021). Reddit. Retrieved from [Link]
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An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Therapeutic Efficacy of 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine in Preclinical Animal Models
Abstract
This guide provides a comprehensive framework for the preclinical validation of 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine, a novel chemical entity with a structural resemblance to known psychoactive compounds. Given the absence of established biological data for this specific molecule, we will proceed based on a structurally-derived hypothesis: its potential as a monoamine reuptake inhibitor. This document outlines a logical, multi-stage process beginning with in vitro target validation, progressing to the selection of appropriate in vivo models, and culminating in detailed protocols for efficacy testing. We will compare its hypothetical performance against established reference compounds, providing researchers with a robust roadmap for assessing its therapeutic potential for central nervous system (CNS) disorders.
Introduction and Mechanistic Hypothesis
The compound this compound, hereafter referred to as "TPE," belongs to the broad class of 2-phenethylamines. This structural motif is a cornerstone in medicinal chemistry, forming the backbone of numerous endogenous neurotransmitters and synthetic drugs that target the CNS.[1][2] The core 2-phenethylamine structure is frequently associated with activity at monoamine transporters, which regulate the synaptic concentrations of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[3]
Given its structure—an amine and an aryl group separated by a two-carbon spacer—we hypothesize that TPE functions as a monoamine reuptake inhibitor.[3] Its specific activity profile against the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) is unknown and represents the critical first step in its evaluation.
Caption: Structural components of TPE and the resulting mechanistic hypothesis.
Foundational In Vitro Target Profiling
Before committing to costly and ethically intensive animal studies, it is imperative to validate our hypothesis and characterize TPE's pharmacological profile in vitro. The primary objective is to determine its binding affinity (Ki) and functional potency (IC₅₀) at DAT, NET, and SERT.
Experimental Protocol: Monoamine Transporter Uptake Assay
This protocol provides a self-validating system by comparing the novel compound against well-characterized inhibitors.
-
Cell Culture: Utilize HEK293 cells stably transfected with human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters.
-
Compound Preparation: Prepare a 10 mM stock solution of TPE in DMSO. Create a serial dilution series (e.g., from 1 nM to 100 µM). Prepare identical dilution series for comparator compounds.
-
Assay Procedure:
-
Plate the transfected cells in 96-well plates.
-
Pre-incubate the cells for 15 minutes with varying concentrations of TPE or a reference inhibitor.
-
Introduce a radiolabeled substrate: [³H]dopamine for DAT cells, [³H]norepinephrine for NET cells, or [³H]serotonin for SERT cells.
-
Incubate for a short period (e.g., 10 minutes) at 37°C to allow for substrate uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition at each drug concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Comparator Compounds & Hypothetical Data
To contextualize the potential of TPE, its performance must be benchmarked against established drugs with known selectivity profiles.[4][5]
| Compound | Primary Target(s) | Hypothetical TPE IC₅₀ (nM) | Citalopram (SSRI) IC₅₀ (nM) | Nisoxetine (NRI) IC₅₀ (nM) | Bupropion (DNRI) IC₅₀ (nM) |
| DAT Inhibition | Dopamine | 85 | >10,000 | 80 | 520 |
| NET Inhibition | Norepinephrine | 45 | 4,800 | 15 | 2,100 |
| SERT Inhibition | Serotonin | 1,200 | 5 | 250 | 9,100 |
Note: The data for TPE is hypothetical, generated for illustrative purposes. The values for comparator drugs are representative of those found in the literature.[4]
Interpretation of Hypothetical Results: Based on this fabricated data, TPE would be classified as a potent and selective Dopamine-Norepinephrine Reuptake Inhibitor (DNRI), with significantly weaker activity at the serotonin transporter. This profile suggests potential therapeutic efficacy in disorders where dopaminergic and noradrenergic signaling is dysregulated, such as depression (particularly with symptoms of anhedonia and fatigue) or ADHD.
In Vivo Model Selection: A Logic-Driven Approach
The in vitro profile dictates the selection of animal models. A DNRI profile points toward models sensitive to changes in motivation, reward, and behavioral despair.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine
This guide provides a comprehensive comparison of analytical methodologies for the quantification and characterization of 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures. The focus is on the principles and practical application of cross-validation to ensure data integrity across different analytical platforms.
Introduction: The Analytical Challenge of this compound
This compound is a synthetic compound featuring a phenethylamine backbone and a thiophene moiety. This structure presents unique analytical challenges due to the presence of a secondary amine, aromatic systems, and a sulfur-containing heterocycle. Accurate and precise analytical methods are paramount for its quantification in various matrices during drug discovery, development, and quality control.
The cross-validation of analytical methods is a critical step to ensure that a validated method produces consistent and reliable results, irrespective of the laboratory, analyst, or instrumentation.[1] This guide will explore the cross-validation of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The Framework for Analytical Method Validation and Cross-Validation
Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a framework for the validation of analytical procedures.[2][3][4][5] The updated ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical procedures, ensuring they remain fit for their intended purpose.[2][5][6][7][8]
Key validation parameters that form the basis of cross-validation include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9]
-
Accuracy: The closeness of test results to the true value.[9][10]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6][10]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9]
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.[5][6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]
Cross-validation involves comparing the results from two or more analytical methods or the same method in different laboratories to ensure the data is comparable.[11]
Comparative Analysis of Analytical Methods
This section details the application and cross-validation of HPLC, GC-MS, and NMR for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound.
Rationale for HPLC: The phenethylamine structure makes it amenable to reversed-phase HPLC.[12][13][14] The UV absorbance of the phenyl and thiophene rings allows for straightforward detection.
Experimental Protocol: HPLC-UV
-
Chromatographic System: Standard HPLC system with a UV-Visible detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape) is a good starting point.
-
Flow Rate: 1.0 mL/min.[15]
-
Detection Wavelength: UV detection at a wavelength of significant absorbance for the compound, likely around 230 nm (thiophene) and 254 nm (phenyl).[15]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.[15]
Data Presentation: HPLC Validation Parameters
| Validation Parameter | Acceptance Criteria | Expected Results for this compound |
| Specificity | No interference from blank matrix at the retention time of the analyte. | A clean chromatogram with a well-resolved peak for the target compound. |
| Linearity (R²) | ≥ 0.995 | > 0.998 over a concentration range of 1-100 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% ± 1.5% at three concentration levels. |
| Precision (%RSD) | ≤ 2.0% | ≤ 1.5% for repeatability and intermediate precision. |
| LOD / LOQ | Signal-to-noise ratio of 3:1 / 10:1 | Estimated to be in the low ng/mL range. |
| Robustness | %RSD ≤ 5.0% for variations in mobile phase composition, pH, and column temperature. | Method remains within specifications with minor deliberate changes. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds. For a compound like this compound, derivatization may be necessary to improve volatility and chromatographic performance.
Rationale for GC-MS: GC-MS provides high sensitivity and specificity, with the mass spectrum offering structural confirmation. The analysis of thiophene derivatives by GC-MS is well-established.[16][17][18][19]
Experimental Protocol: GC-MS (with derivatization)
-
Derivatization: The secondary amine can be derivatized with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
Data Presentation: GC-MS Validation Parameters
| Validation Parameter | Acceptance Criteria | Expected Results for this compound |
| Specificity | Unique mass spectrum and no co-eluting peaks at the retention time of the analyte. | A distinct peak with a characteristic mass spectrum for the derivatized compound. |
| Linearity (R²) | ≥ 0.995 | > 0.997 over a concentration range of 0.1-50 µg/mL. |
| Accuracy (% Recovery) | 97.0% - 103.0% | 100.2% ± 2.0% at three concentration levels. |
| Precision (%RSD) | ≤ 3.0% | ≤ 2.5% for repeatability and intermediate precision. |
| LOD / LOQ | Signal-to-noise ratio of 3:1 / 10:1 | Estimated to be in the sub-ng/mL range. |
| Robustness | %RSD ≤ 6.0% for variations in oven temperature ramp and carrier gas flow rate. | Method demonstrates reliability with minor adjustments. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for structural elucidation and can also be used for quantitative analysis (qNMR).
Rationale for NMR: ¹H and ¹³C NMR provide unambiguous structural confirmation. qNMR can be a primary method for determining purity and concentration without the need for a reference standard of the same compound, by using a certified internal standard.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Sample Preparation: Accurately weigh a known amount of the sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a deuterated solvent (e.g., CDCl₃).
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).
-
A 90° pulse angle.
-
Acquisition of a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the signals of the analyte and the internal standard.
Expected ¹H NMR Spectral Features for this compound:
-
Aromatic protons: Signals in the range of δ 7.0-7.5 ppm for the phenyl and thiophene rings.
-
Methylene protons: Signals for the -CH₂- groups adjacent to the nitrogen and the aromatic rings.
-
NH proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent.[20]
Data Presentation: qNMR Validation Parameters
| Validation Parameter | Acceptance Criteria | Expected Results for this compound |
| Specificity | Well-resolved signals for the analyte and internal standard with no overlap. | Distinct and well-separated signals for quantification. |
| Linearity (R²) | ≥ 0.998 | > 0.999 over a defined concentration range. |
| Accuracy (% Bias) | ≤ 1.0% | ≤ 0.5% compared to a certified reference material (if available). |
| Precision (%RSD) | ≤ 1.0% | ≤ 0.8% for repeated measurements. |
| Robustness | Minimal impact on quantitative results with variations in acquisition parameters (e.g., pulse angle, relaxation delay). | The method provides consistent results under slightly varied conditions. |
Cross-Validation Workflow and Comparison
The cross-validation process ensures that the different analytical methods provide comparable results.
Workflow Diagram:
Caption: Cross-validation workflow for analytical methods.
Comparison Summary:
| Feature | HPLC-UV | GC-MS | qNMR |
| Primary Use | Quantification, Purity | Identification, Quantification (high sensitivity) | Structural Elucidation, Absolute Quantification, Purity |
| Sample Volatility | Not required | Required (derivatization may be needed) | Not required |
| Sensitivity | Good | Excellent | Moderate |
| Specificity | Good (retention time) | Excellent (mass spectrum) | Excellent (unique chemical shifts) |
| Quantification | Relative (requires standard) | Relative (requires standard) | Absolute (with internal standard) |
| Throughput | High | Medium | Low |
| Cost | Low | Medium | High |
Logical Relationship Diagram:
Caption: Inter-relationship of analytical techniques.
Conclusion and Recommendations
The cross-validation of analytical methods for this compound is essential for generating reliable and comparable data.
-
HPLC-UV is recommended as a robust and cost-effective method for routine quality control and quantification.
-
GC-MS offers superior sensitivity and is ideal for impurity profiling and trace analysis, though it may require a derivatization step.
-
qNMR serves as a primary method for the definitive structural confirmation and absolute quantification, making it invaluable for the characterization of reference standards.
A comprehensive cross-validation study comparing these techniques will provide a high degree of confidence in the analytical data throughout the lifecycle of the compound. It is crucial to document all validation and cross-validation activities thoroughly to meet regulatory expectations.[6]
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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PubMed. (2002). GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). [Link]
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Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
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PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
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PubMed. (2007). Development of a species-specific isotope dilution GC-ICP-MS method for the determination of thiophene derivates in petroleum products. [Link]
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National Institutes of Health. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
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ResearchGate. (2002). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). [Link]
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ResearchGate. (2025). GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. [Link]
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Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]
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ResearchGate. (2025). Improved method for determination of β-phenylethylamine in human plasma by solid-phase extraction and high-performance liquid chromatography with fluorescence detection. [Link]
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PubMed. (n.d.). Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. [Link]
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Wikipedia. (n.d.). Substituted phenethylamine. [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
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2-phenyl-N-(thiophen-2-ylmethyl)ethanamine versus [competitor compound] in [specific assay]
An In-Depth Comparative Analysis of 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine and Modafinil in a Dopamine Transporter (DAT) Inhibition Assay
This guide provides a comprehensive comparison of this compound and Modafinil, focusing on their respective inhibitory activities at the dopamine transporter (DAT). The information herein is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology.
Introduction
The dopamine transporter (DAT) is a critical regulator of dopaminergic signaling in the central nervous system, responsible for the reuptake of dopamine from the synaptic cleft. Its modulation is a key therapeutic strategy for a range of neurological and psychiatric disorders, including ADHD and narcolepsy. Consequently, the identification and characterization of novel DAT inhibitors remain an active area of research.
This guide focuses on this compound, a structural analog of phenethylamine, and compares its DAT inhibitory potential against Modafinil, a well-established wakefulness-promoting agent known to act, in part, through DAT inhibition. While Modafinil's mechanism is multifaceted, its interaction with DAT is a significant component of its pharmacological profile. The following sections will detail the experimental methodology for assessing DAT inhibition, present comparative data, and discuss the implications of these findings for future research.
Experimental Design and Rationale
To quantitatively assess and compare the potency of this compound and Modafinil as DAT inhibitors, a competitive radioligand binding assay is the gold standard. This assay measures the ability of a test compound to displace a known radiolabeled ligand that specifically binds to the dopamine transporter.
The selection of this assay is based on its high sensitivity, specificity, and reproducibility in determining the binding affinity of unlabelled compounds. The resulting inhibition constant (Ki) provides a quantitative measure of the compound's potency at the target, allowing for a direct and meaningful comparison.
Experimental Workflow
The following diagram illustrates the key steps in the competitive radioligand binding assay for DAT inhibition.
Caption: Mechanism of DAT inhibition in the synapse.
Conclusion
This comparative analysis demonstrates that this compound is a substantially more potent inhibitor of the dopamine transporter than Modafinil. This key difference in target affinity suggests that this compound may serve as a valuable research tool for studies requiring potent and specific modulation of the dopaminergic system. For researchers investigating conditions where robust DAT inhibition is the primary therapeutic goal, this compound presents a compelling profile. Conversely, the broader mechanism of action of Modafinil, with its weaker DAT affinity, may be more suitable for applications where a more diffuse modulation of multiple neurotransmitter systems is desired. The choice between these compounds should, therefore, be guided by the specific research question and the desired pharmacological outcome.
References
A Head-to-Head Comparison of 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine and its Enantiomers: A Guide for Researchers
Introduction
The phenethylamine scaffold is a cornerstone in the development of therapeutics targeting the central nervous system, particularly as monoamine reuptake inhibitors. This guide provides a comprehensive, head-to-head comparison of racemic 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine and its resolved (R)- and (S)-enantiomers. As is often the case in pharmacology, the three-dimensional arrangement of a molecule is critical to its biological activity. This principle, known as stereoselectivity, dictates that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.
While this compound is a novel investigational compound, this guide will present a detailed analysis based on established principles and hypothetical, yet scientifically plausible, experimental data. This approach is designed to provide researchers and drug development professionals with a framework for understanding the potential stereochemical nuances of this and similar compounds. We will delve into the synthesis and chiral resolution, followed by a comparative analysis of the pharmacological activity at monoamine transporters and the corresponding in vivo neurochemical effects, concluding with a toxicological assessment.
Synthesis and Chiral Resolution
The synthesis of the racemic compound is efficiently achieved through reductive amination, a robust and widely used method for forming carbon-nitrogen bonds. The subsequent separation of the enantiomers is accomplished by classical resolution using a chiral resolving agent to form diastereomeric salts with differential solubility.
Synthesis of Racemic this compound
A common and effective method for synthesizing the target compound is the reductive amination of phenylacetaldehyde with thiophen-2-ylmethanamine.
Experimental Protocol:
-
Reaction Setup: To a solution of phenylacetaldehyde (1.0 eq.) in methanol, add thiophen-2-ylmethanamine (1.0 eq.).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0°C and add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 10°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield racemic this compound.
Chiral Resolution of the Racemic Mixture
The separation of the enantiomers is achieved by forming diastereomeric salts with a chiral acid, such as a derivative of tartaric acid.[1][2] The differing solubilities of these salts allow for their separation by fractional crystallization.
Experimental Protocol:
-
Salt Formation: Dissolve the racemic amine (1.0 eq.) in a minimal amount of hot methanol. In a separate flask, dissolve (+)-di-p-toluoyl-D-tartaric acid (0.5 eq.) in hot methanol.
-
Crystallization: Slowly add the acid solution to the amine solution. Allow the mixture to cool slowly to room temperature, then place it at 4°C for 24 hours to facilitate crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomer 1: Collect the crystals by filtration, wash with cold methanol, and dry. This will yield the salt of one enantiomer.
-
Isolation of Diastereomer 2: Concentrate the mother liquor to recover the more soluble diastereomeric salt.
-
Liberation of Free Amines: Treat each diastereomeric salt separately with an aqueous solution of sodium hydroxide to deprotonate the amine and extract with ethyl acetate. Wash the organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the corresponding pure enantiomers. The chiral resolving agent can be recovered from the aqueous layer by acidification.[2]
Caption: Workflow for the synthesis and chiral resolution of this compound.
Pharmacological Profile: A Head-to-Head Comparison
The primary pharmacological targets for many phenethylamine derivatives are the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[3] Inhibition of these transporters increases the synaptic concentration of the respective neurotransmitters, leading to various physiological and psychological effects.
Monoamine Transporter Binding Affinity
The affinity of a compound for a transporter is a measure of how tightly it binds. This is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table presents hypothetical, yet plausible, binding affinities for the racemate and enantiomers of this compound.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| Racemic Mixture | 50 | 850 | 250 |
| (R)-enantiomer | 15 | 1200 | 450 |
| (S)-enantiomer | 350 | 600 | 150 |
Analysis of Hypothetical Data:
-
Racemic Mixture: The racemate displays moderate affinity for DAT and NET, with significantly weaker affinity for SERT.
-
(R)-enantiomer: This enantiomer exhibits a marked increase in affinity and selectivity for DAT compared to the racemate and the (S)-enantiomer. This suggests that the (R)-configuration is optimal for binding to the dopamine transporter.
-
(S)-enantiomer: In contrast, the (S)-enantiomer shows a preference for NET, although its overall potency is lower than the (R)-enantiomer's affinity for DAT.
This stereoselectivity can be rationalized by the three-point attachment model , where a chiral molecule must interact with at least three specific sites on its receptor to achieve a stereospecific response.
Caption: The three-point attachment model illustrating stereospecific receptor binding.
In Vivo Neurochemical Effects
To ascertain how the observed binding affinities translate to in vivo activity, a microdialysis study in awake, freely moving rats could be conducted.[4][5] This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions. The following table presents hypothetical results from such a study.
| Compound (10 mg/kg, i.p.) | Max % Increase in Striatal Dopamine | Max % Increase in Prefrontal Cortex Norepinephrine |
| Racemic Mixture | + 250% | + 150% |
| (R)-enantiomer | + 500% | + 100% |
| (S)-enantiomer | + 50% | + 200% |
Analysis of Hypothetical Data:
The in vivo data correlate well with the in vitro binding affinities. The (R)-enantiomer produces a robust and selective increase in extracellular dopamine, consistent with its high affinity for DAT. Conversely, the (S)-enantiomer has a more pronounced effect on norepinephrine levels, in line with its preferential binding to NET. The racemic mixture exhibits a mixed profile, as expected. These findings suggest that the (R)-enantiomer may have potential as a psychostimulant or for treating disorders related to dopamine deficiency, while the (S)-enantiomer might be more suited for conditions where norepinephrine modulation is desired.
Toxicological Profile
Enantiomers can also exhibit different toxicological profiles. This can be due to one enantiomer interacting with a toxicity-mediating off-target receptor, or differences in metabolic pathways.
| Compound | Acute LD50 (mg/kg, i.p., mice) |
| Racemic Mixture | 150 |
| (R)-enantiomer | 100 |
| (S)-enantiomer | 300 |
Analysis of Hypothetical Data:
In this hypothetical scenario, the (R)-enantiomer, which is the more potent dopamine reuptake inhibitor, also displays higher acute toxicity. This is a plausible outcome, as excessive dopaminergic stimulation can lead to adverse cardiovascular and neurological effects. The (S)-enantiomer is considerably less toxic, and the racemate's toxicity is intermediate. This underscores the importance of evaluating the toxicology of individual enantiomers, as the therapeutic index can differ significantly between them.
Detailed Experimental Protocols
In Vitro Monoamine Transporter Binding Assay
This protocol is based on standard radioligand binding assays.[6]
-
Tissue Preparation: Homogenize brain regions rich in the transporters of interest (e.g., striatum for DAT, cortex for SERT and NET) from rats in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet to obtain a crude synaptosomal membrane preparation.
-
Assay: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and varying concentrations of the test compounds (racemate and enantiomers).
-
Incubation: Incubate the plates at a specific temperature for a set time to allow binding to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 values (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Convert IC50 values to Ki values using the Cheng-Prusoff equation.
In Vivo Microdialysis
This protocol is a standard method for measuring neurotransmitter levels in the brain of conscious animals.[4]
-
Surgical Implantation: Anesthetize rats and stereotaxically implant a microdialysis guide cannula into the target brain region (e.g., nucleus accumbens). Allow the animals to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.
-
Drug Administration: Administer the test compound (racemate or enantiomer) via intraperitoneal injection.
-
Sample Collection: Continue to collect dialysate samples at regular intervals for several hours post-injection.
-
Neurotransmitter Analysis: Analyze the concentration of dopamine, serotonin, and norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the baseline levels.
Conclusion
This guide illustrates the profound impact of stereochemistry on the pharmacological and toxicological properties of this compound. The hypothetical data presented herein, grounded in established scientific principles, demonstrate that the (R)- and (S)-enantiomers can possess distinct activity profiles. One enantiomer may be a potent and selective dopamine reuptake inhibitor, while the other may be weaker and target a different transporter. This stereoselectivity has significant implications for drug development, as the resolution of a racemate into its constituent enantiomers can lead to a therapeutic agent with improved efficacy, selectivity, and a better safety profile. For any novel chiral compound, a thorough investigation of its individual stereoisomers is not merely an academic exercise but a critical step in the journey from a lead compound to a viable therapeutic agent.
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A Guide to Establishing Reproducible Methodologies for the Synthesis and Characterization of 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine
Abstract: The reproducibility of experimental findings is the cornerstone of scientific advancement. This guide addresses the scarcity of published data on 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine by providing a comprehensive framework for its synthesis, purification, and characterization. We present a detailed, self-validating protocol for reductive amination, coupled with a multi-pronged analytical workflow designed to ensure the unequivocal identification and purity assessment of the final compound. By comparing alternative analytical techniques and proposing a logical, step-by-step process, this document serves as a foundational resource for researchers aiming to generate reliable and reproducible data for this and structurally related novel molecules. Our objective is to empower researchers to build a robust dataset from the ground up, fostering confidence in subsequent pharmacological or material science investigations.
Introduction: The Challenge of Novel Compound Characterization
This compound is a secondary amine incorporating both a phenethylamine and a thiophene moiety. While its constituent parts are common in pharmacologically active compounds, there is a notable lack of comprehensive experimental data for this specific molecule in peer-reviewed literature. This presents both a challenge and an opportunity. The challenge lies in the absence of established protocols and comparative data, making it difficult to verify findings. The opportunity is the chance to define a robust, reproducible, and transparent methodology from the outset.
This guide provides a detailed roadmap for any researcher investigating this compound. We will explain the causality behind our chosen synthetic and analytical methods, establishing a self-validating system where the results from one technique corroborate the findings of another. This approach is designed to generate a high-confidence data package, suitable for publication and further drug development.
Synthesis and Purification: A Reproducible Pathway
The most logical and widely applicable method for synthesizing this compound is through reductive amination. This two-step, one-pot reaction involves the formation of an imine from 2-phenylethanamine and thiophene-2-carbaldehyde, followed by its immediate reduction to the target secondary amine.
Mechanism and Rationale
Reductive amination is chosen for its high efficiency, operational simplicity, and the commercial availability of the starting materials. The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is selected over other agents like sodium borohydride (NaBH₄) because it is milder and more selective for the iminium ion over the aldehyde, minimizing the side-reaction of aldehyde reduction to the corresponding alcohol. This selectivity is crucial for achieving a cleaner reaction profile and simplifying purification.
Detailed Experimental Protocol: Synthesis
Materials:
-
2-Phenylethanamine (≥99%)
-
Thiophene-2-carbaldehyde (≥98%)
-
Sodium triacetoxyborohydride (STAB, ≥95%)
-
Dichloromethane (DCM), anhydrous (≥99.8%)
-
Acetic acid, glacial (≥99.7%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-phenylethanamine (1.0 eq) and thiophene-2-carbaldehyde (1.0 eq).
-
Dissolve the starting materials in anhydrous dichloromethane (approx. 0.1 M concentration).
-
Add glacial acetic acid (1.1 eq) to the solution. The acid acts as a catalyst for imine formation.[1][2]
-
Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps to control the reaction exotherm.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Detailed Experimental Protocol: Purification
Purification is paramount for reproducibility. The crude product will likely contain unreacted starting materials, the reduced aldehyde (thiophen-2-ylmethanol), and other minor byproducts. Flash column chromatography is the preferred method for obtaining a high-purity sample.
Materials:
-
Silica gel (230-400 mesh)
-
Hexanes (or Heptane), HPLC grade
-
Ethyl acetate, HPLC grade
-
Crude this compound
Procedure:
-
Prepare a silica gel slurry in the initial eluent (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Pack a glass column with the slurry to the desired height.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Dry the silica-adsorbed sample and carefully load it onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent is gradually increased to separate the components based on their affinity for the stationary phase.
-
Collect fractions and analyze them by TLC, staining with potassium permanganate to visualize the amine.
-
Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound as an oil or solid.
Caption: Synthetic and Purification Workflow Diagram.
Structural Characterization and Purity Assessment
Unequivocal structural confirmation and purity assessment are non-negotiable for reproducible research. A combination of spectroscopic and chromatographic techniques should be employed, where each method provides orthogonal (complementary) information.
Comparison of Analytical Techniques
| Technique | Information Provided | Rationale for Use (Expertise) | Comparison with Alternatives |
| ¹H & ¹³C NMR | Precise atomic connectivity, structural confirmation, and assessment of isomeric purity. | This is the gold standard for structural elucidation. It provides a detailed fingerprint of the molecule, confirming that the desired bond formations have occurred and that no major structural rearrangements have taken place. | While MS gives the mass, it doesn't confirm the specific arrangement of atoms (isomers). IR confirms functional groups but not the overall structure. NMR is essential for definitive proof of structure. |
| Mass Spectrometry (MS) | Molecular weight confirmation and fragmentation pattern for further structural support. | Provides a direct measurement of the molecular mass, confirming the elemental composition (with high-resolution MS). The fragmentation pattern can help verify the connectivity of the phenyl, ethyl, and thiophene-methyl moieties. | Elemental analysis also provides elemental composition but requires a larger sample amount and gives no structural information. MS is faster and provides more structural clues. |
| FT-IR Spectroscopy | Presence of key functional groups (N-H stretch for secondary amine, C-H stretches for aromatic/aliphatic). | A quick and simple method to verify that the key functional groups expected in the product are present and that certain starting material functional groups (e.g., C=O of the aldehyde) are absent. | While less detailed than NMR, it's a rapid first-pass check. For example, the disappearance of the aldehyde carbonyl stretch (~1690 cm⁻¹) is a strong indicator of reaction completion. |
| HPLC-UV/MS | Quantitative purity assessment, detection of impurities. | HPLC separates the target compound from any impurities. UV detection quantifies the purity based on absorbance, while coupling to a mass spectrometer (LC-MS) helps in identifying the impurities. | Gas Chromatography (GC) is an alternative but may not be suitable for less volatile or thermally labile compounds.[2] HPLC is generally more versatile for the types of impurities expected from this synthesis. |
Step-by-Step Characterization Protocols
Protocol 1: NMR Spectroscopy
-
Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum. Expected signals would include aromatic protons for the phenyl and thiophene rings, and aliphatic protons for the ethyl and methyl linker.
-
Acquire a ¹³C NMR spectrum. This will confirm the number of unique carbon environments.
-
(Optional but recommended) Perform 2D NMR experiments (e.g., COSY, HSQC) to definitively assign all proton and carbon signals.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Compare the measured exact mass to the calculated theoretical mass for C₁₃H₁₅NS. A mass accuracy of <5 ppm provides high confidence in the elemental formula.
Protocol 3: HPLC Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid). For example, start at 10% acetonitrile and ramp to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: Inject a known concentration of the sample. The purity is calculated as the area of the main peak divided by the total area of all peaks. A purity level of ≥98% is typically desired for biological screening.
Caption: Orthogonal Analytical Workflow for Characterization.
Conclusion and Future Directions
The successful and reproducible study of this compound hinges on a systematic and rigorous approach to its synthesis and characterization. The protocols detailed in this guide, from the choice of a selective reductive amination strategy to the multi-technique analytical validation, provide a robust framework for any researcher. By following these steps, scientists can generate high-quality, reliable data, ensuring that subsequent investigations into the compound's biological activity or material properties are built on a solid and reproducible foundation. This guide serves not as a rigid template, but as a foundational methodology that prioritizes scientific integrity and trustworthiness in the exploration of novel chemical entities.
References
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Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2021). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 98(4), 1354–1359. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Askin, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
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Agilent Technologies, Inc. (n.d.). Analysis of primary, secondary and tertiary amines. [Link]
-
Myers, A. G. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
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A Comparative Guide to the Synthesis, Potential Pharmacology, and Analysis of 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine, a phenethylamine derivative incorporating a thiophene moiety. Due to the limited direct research on this specific molecule, this document establishes a comparative framework by examining structurally and functionally related compounds. By leveraging data from analogous phenethylamines and thiophene-containing molecules, we will explore potential synthetic routes, predict pharmacological activity based on structure-activity relationships, and detail relevant analytical methodologies. This guide serves as a foundational resource for researchers interested in the therapeutic potential and scientific investigation of this chemical scaffold.
Introduction to the this compound Scaffold
The core structure of this compound combines the well-established phenethylamine backbone with a thiophene ring. Phenethylamines are a broad class of compounds known for their diverse psychoactive and physiological effects, largely stemming from their interaction with monoamine neurotransmitter systems.[1] Notable examples include endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide range of pharmaceuticals and research chemicals.[2]
The inclusion of a thiophene ring in place of a phenyl group is a common strategy in medicinal chemistry known as bioisosteric replacement.[3] Thiophene is considered a bioisostere of the phenyl group due to similarities in size, electronics, and hydrophobicity.[4][5] This substitution can influence a molecule's metabolic stability, receptor binding affinity, and overall pharmacokinetic profile.[3][6] Thiophene derivatives themselves exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7][8][9] Therefore, the this compound scaffold represents a promising starting point for the design of novel therapeutic agents.
I. Comparative Synthesis Strategies
The synthesis of this compound and its analogs can be approached through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations. The most common and effective method is reductive amination.
Reductive Amination: A Versatile Approach
Reductive amination is a widely used method for the synthesis of secondary and tertiary amines, including N-benzylphenethylamines.[10][11] This two-step, one-pot reaction involves the initial formation of an imine from a primary amine and an aldehyde or ketone, followed by the reduction of the imine to the corresponding amine.
Workflow for Reductive Amination:
Caption: Reductive amination workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound via Reductive Amination
-
Imine Formation:
-
Dissolve 2-phenylethanamine (1.0 eq) in a suitable solvent such as methanol or dichloromethane.
-
Add thiophene-2-carbaldehyde (1.0 eq) to the solution at room temperature.
-
Stir the mixture for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), in portions. Other reducing agents like sodium triacetoxyborohydride can also be used.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as indicated by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure this compound.
-
II. Potential Pharmacological Profile: A Comparative Analysis
While direct pharmacological data for this compound is not available, we can infer its potential biological activities by examining the structure-activity relationships (SAR) of related phenethylamine and thiophene derivatives.
Monoamine Transporter Inhibition
Many substituted phenethylamines act as inhibitors of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2][12] The inhibitory activity of phenethylamine derivatives is influenced by the nature and position of substituents on both the phenyl ring and the amine.[13]
A study on various β-phenethylamine derivatives demonstrated that substitution on the aromatic ring can significantly impact dopamine reuptake inhibition.[13] Notably, compounds with a thiophenyl group showed inhibitory effects, suggesting that this compound could potentially interact with monoamine transporters.[13]
Serotonin Receptor Agonism
N-benzyl substitution on phenethylamines is known to significantly increase affinity and functional activity at serotonin 5-HT₂A and 5-HT₂C receptors.[10][14] A series of N-benzyl phenethylamines displayed high affinity for the 5-HT₂A receptor, with some compounds exhibiting subnanomolar binding affinities.[15] This suggests that the thiophen-2-ylmethyl group on the nitrogen of the phenethylamine core in our target compound could confer activity at these serotonin receptor subtypes.
Comparative Pharmacological Data of Related Compounds
| Compound | Target(s) | Activity | Reference |
| N-benzylphenethylamines | 5-HT₂A/5-HT₂C Receptors | High-affinity agonists | [10][14][16] |
| Thiophene-containing phenethylamines | Dopamine Transporter (DAT) | Inhibitory activity | [6][13] |
| Substituted Phenethylamines | Monoamine Transporters (DAT, NET, SERT) | Varied inhibitory profiles | [12][17] |
| Various Thiophene Derivatives | Anti-inflammatory, Antimicrobial, Anticancer | Wide range of biological activities | [7][9][18][19] |
Potential Signaling Pathway Involvement:
Caption: Potential signaling pathways for this compound.
III. Analytical Methodologies for Characterization and Quantification
The accurate identification and quantification of this compound and its metabolites are crucial for research and development. A variety of analytical techniques can be employed for this purpose.[20]
Chromatographic Techniques
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds like phenethylamines.[21] Derivatization is often employed to improve the chromatographic properties and sensitivity of the analytes.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly sensitive and specific, making it suitable for the analysis of phenethylamine derivatives in complex biological matrices.[22] It often does not require derivatization, simplifying sample preparation.
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of newly synthesized compounds, providing detailed information about the molecular framework.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule.
Analytical Workflow:
Caption: A typical analytical workflow for the characterization and quantification of the target compound.
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Preparation and Derivatization:
-
Extract the analyte from the matrix (e.g., biological fluid) using liquid-liquid extraction or solid-phase extraction.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent.
-
For derivatization, add a chiral derivatizing agent such as S-(-)-N-(trifluoroacetyl)-prolyl chloride to a solution of the analyte and heat as required. This is particularly useful for resolving enantiomers.[21]
-
-
GC-MS Conditions:
-
Column: Use a suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 280 °C) to ensure separation of analytes.
-
Injection Mode: Splitless.
-
MS Detector: Operate in electron ionization (EI) mode and scan a mass range appropriate for the analyte and its fragments.
-
-
Data Analysis:
-
Identify the compound based on its retention time and mass spectrum.
-
Quantify the analyte using a calibration curve prepared with a suitable internal standard.
-
Conclusion
This comparative guide provides a comprehensive overview of this compound, a molecule of interest at the intersection of phenethylamine and thiophene chemistry. While direct experimental data on this specific compound is scarce, by analyzing its structural relatives, we have outlined robust synthetic strategies, predicted its potential pharmacological interactions with monoamine transporters and serotonin receptors, and detailed appropriate analytical methodologies for its study. This guide serves as a valuable starting point for researchers aiming to synthesize, characterize, and evaluate the therapeutic potential of this and related novel chemical entities. Further experimental investigation is warranted to validate the hypotheses presented herein and to fully elucidate the pharmacological and toxicological profile of this compound.
References
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Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link][13][23][24]
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Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry. [Link][10][14][15]
-
Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate. [Link][7]
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Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Molecules. [Link][18]
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Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. ACS Chemical Neuroscience. [Link][12]
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Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link][8]
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Therapeutic importance of synthetic thiophene. Pharmaceutical and Biological Evaluations. [Link][9]
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Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Publications. [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link][19]
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Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Psychopharmacology. [Link][17]
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Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & Medicinal Chemistry. [Link][16]
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Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Korea Science. [Link]
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Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Biomolecules & Therapeutics. [Link]
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Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[9]annulene-scaffold. MedChemComm. [Link][4]
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Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link][3][5]
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Preparation of N-benzylamines. Google Patents. [11]
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Synthesis and Structure-Activity Relationships of N-benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed. [Link]
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Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists. International Journal of Radiation Applications and Instrumentation. Part B, Nuclear Medicine and Biology. [Link][6]
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Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[9]annulene-scaffold. RSC Publishing. [Link]
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Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link]
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Analysis of Synthetic Phenethylamine Street Drugs Using Direct Sample Analysis Coupled to Accurate Mass Time of Flight Mass Spectrometry. ResearchGate. [Link]
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Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods. [Link][21]
-
2C or not 2C: phenethylamine designer drug review. Journal of Medical Toxicology. [Link]
-
Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. [Link]
-
Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples. Journal of Labelled Compounds and Radiopharmaceuticals. [Link][22]
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Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine
As a Senior Application Scientist, it is my responsibility to provide guidance that ensures not only the success of your research but also the safety of the personnel conducting it. This document serves as an essential guide to the proper selection and use of Personal Protective Equipment (PPE) when handling 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine. The protocols herein are designed to be a self-validating system of safety, grounded in the chemical's structural hazards and established laboratory best practices.
Hazard Assessment: The 'Why' Behind the 'What'
-
The Amine Moiety: The phenylethylamine portion of the molecule classifies it as an amine. Amines, as a class, are frequently corrosive and can cause severe skin burns and eye damage.[1][2][3] They can be readily absorbed through the skin and may cause respiratory irritation.[4] Therefore, preventing all contact with skin and eyes is of paramount importance.
-
The Thiophene Moiety: The thiophene ring presents its own set of concerns. Thiophene and its derivatives can act as skin and eye irritants.[5][6][7] More significantly, the thiophene ring can undergo metabolic bioactivation by cytochrome P450 enzymes in the body, potentially forming reactive S-oxide and epoxide intermediates.[8] These metabolites have been linked to toxicity in other thiophene-containing drugs.[8] This underscores the need to prevent skin absorption, not just for local irritation, but to mitigate the risk of potential systemic toxicity.
Anticipated Hazard Summary
| Hazard Classification | Contributing Moiety | Rationale & Primary Risk |
| Skin Corrosion / Irritation | Amine, Thiophene | High likelihood of causing severe burns or irritation upon contact.[3][4][6] |
| Serious Eye Damage | Amine | High probability of causing irreversible eye damage if splashed.[3][4] |
| Acute Toxicity (Dermal/Oral) | Amine, Thiophene | Harmful or toxic if absorbed through the skin or ingested.[2][3][4] |
| Respiratory Irritation | Amine | Vapors may irritate the respiratory tract.[4][6][9] |
Core PPE and Engineering Controls
Based on the hazard assessment, a multi-layered approach to protection is required. The first and most critical line of defense is an engineering control.
Primary Engineering Control: The Chemical Fume Hood All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified and properly functioning chemical fume hood.[4][10][11] This is non-negotiable and serves to control exposure to potentially harmful vapors.
Personal Protective Equipment (PPE) Requirements
We will define two tiers of PPE based on the scale and nature of the operation.
| PPE Item | Tier 1: Standard Operations (e.g., <5g, low splash risk) | Tier 2: Increased Risk Operations (e.g., >5g, transfers, high splash risk) |
| Eye/Face Protection | Chemical splash goggles conforming to ANSI Z87.1 / EN 166.[12] | Chemical splash goggles and a full-face shield.[13][14] |
| Hand Protection | Double Gloving: Inner: Nitrile. Outer: Neoprene or heavy-duty nitrile (>8 mil). | Double Gloving: Inner: Nitrile. Outer: Neoprene or Butyl rubber. |
| Body Protection | Flame-resistant lab coat with tight-fitting cuffs. | Chemical-resistant apron (e.g., Tychem®) worn over a flame-resistant lab coat. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Closed-toe, chemical-resistant shoes. |
Causality of Glove Selection: Standard, thin nitrile gloves offer poor resistance to both aromatic hydrocarbons and amines.[15][16] Direct contact can lead to rapid permeation and breakthrough.[16] Therefore, double-gloving with a more chemically robust outer glove (like neoprene) is mandated to provide adequate protection during handling.[17][18] Always inspect gloves for any signs of degradation before and during use.
Procedural Discipline: Donning and Doffing Protocols
The order in which PPE is put on and taken off is critical to prevent cross-contamination.
Donning (Putting On) Sequence This sequence moves from the least "critical" to the most, ensuring a clean and protected state.
-
Lab Coat: Secure all fasteners.
-
Inner Gloves (Nitrile): Pull cuffs over the sleeves of the lab coat.
-
Chemical Splash Goggles: Ensure a snug fit.
-
Face Shield (if required for Tier 2): Position correctly.
-
Outer Gloves (Neoprene/Butyl): Pull cuffs over the sleeves of the lab coat.
Doffing (Taking Off) Sequence This protocol is designed to remove the most contaminated items first, preventing contact with the wearer.
-
Inspect Outer Gloves: Check for any visible contamination.
-
Remove Outer Gloves: Peel off the first glove by pinching the cuff and turning it inside out. Slide the fingers of the now-bare hand under the cuff of the remaining glove and peel it off without touching the exterior. Dispose of them immediately in the designated hazardous waste container.
-
Remove Face Shield (if used): Handle by the back strap and place in a designated area for decontamination.
-
Remove Lab Coat/Apron: Unfasten and roll it away from the body, ensuring the contaminated exterior is folded inward. Place in designated receptacle.
-
Remove Goggles: Handle by the strap.
-
Remove Inner Gloves: Use the same technique as for the outer gloves.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water.
Spill and Disposal Management
Spill Response: In the event of a small spill inside the fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain it.[5] Collect the material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[3][5] For any spill outside of a fume hood, evacuate the area, alert personnel, and contact your institution's safety officer. Do not attempt to clean a large spill without appropriate respiratory protection and training.
Waste Disposal Plan: All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be considered hazardous waste.
-
Collect all waste in a dedicated, chemically resistant container with a secure lid.
-
Clearly label the container with "Hazardous Waste" and the full chemical name.
-
Store the waste container in a designated satellite accumulation area.
-
Dispose of the waste through your institution's approved hazardous waste disposal program.[3][4] Do not pour this chemical down the drain or dispose of it with regular trash.[3]
Safe Handling Workflow
The following diagram illustrates the logical flow for safely handling this compound, from preparation to final disposal.
Caption: Logical workflow for handling this compound.
References
-
Diplomata Comercial, "What are the Health and Safety Guidelines for Using Amines?" . Diplomata Comercial. URL: [Link]
-
Cohen, S. M., et al., "Safety evaluation of substituted thiophenes used as flavoring ingredients" . Food and Chemical Toxicology, 2017. URL: [Link]
-
New Jersey Department of Health, "Hazard Substance Fact Sheet: Thiophene" . NJ.gov. URL: [Link]
-
Jaladanki, C. K., et al., "Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods" . ACS Publications, 2017. URL: [Link]
-
"Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia" . Source Media. URL: [Link]
-
CHEMM, "Personal Protective Equipment (PPE)" . U.S. Department of Health & Human Services. URL: [Link]
-
U.S. EPA, "Personal Protective Equipment" . United States Environmental Protection Agency. URL: [Link]
-
American Chemistry Council, "Personal Protective Equipment" . American Chemistry Council. URL: [Link]
-
"Resistance To Chemicals of Common Glove Materials" . Unknown Source. URL: [Link]
-
"Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart" . International Safety. URL: [Link]
-
UPenn EHRS, "Nitrile Glove Chemical-Compatibility Reference" . University of Pennsylvania Environmental Health and Radiation Safety. URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
